Product packaging for 1-(3-Nitrophenyl)-2-nitropropene(Cat. No.:CAS No. 134538-50-4)

1-(3-Nitrophenyl)-2-nitropropene

Cat. No.: B165705
CAS No.: 134538-50-4
M. Wt: 208.17 g/mol
InChI Key: OERQCTVLGKJURQ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Nitrophenyl)-2-nitropropene (CAS 134538-50-4) is a high-value, substituted nitroalkene that serves as a versatile and potent electrophilic building block in modern organic synthesis . With a molecular formula of C9H8N2O4 and a molecular weight of 208.17 g/mol, this compound features two strongly electron-withdrawing nitro groups, which activate the conjugated double bond for attack by a wide range of nucleophiles . This reactivity profile makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of nitrogen-containing heterocyclic compounds, which are privileged structures in medicinal chemistry . The presence of the 3-nitrophenyl moiety further enhances its utility as a latent aniline derivative, offering a potentially more efficient synthetic route compared to traditional methods starting from anilines . Researchers employ this compound in various catalytic asymmetric transformations, including cycloadditions like the Diels-Alder reaction, to access enantiomerically enriched and diastereomerically rich nitro-derivatives, which are highly sought-after for the preparation of bioactive amines and their derivatives . It is classically synthesized via a Henry (nitroaldol) condensation reaction between 3-nitrobenzaldehyde and nitroethane, facilitated by catalyst systems such as ammonium acetate or primary amines . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses. Strict safety precautions must be observed, including the use of personal protective equipment and adequate ventilation, as the compound may cause skin and eye irritation and be harmful if swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O4 B165705 1-(3-Nitrophenyl)-2-nitropropene CAS No. 134538-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-3-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-6H,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERQCTVLGKJURQ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-Nitrophenyl)-2-nitropropene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitrophenyl)-2-nitropropene is a substituted aromatic nitroalkene of significant interest in synthetic organic chemistry. Its highly electrophilic nature, a consequence of two electron-withdrawing nitro groups, renders it a versatile precursor for the synthesis of various nitrogen-containing compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, reactivity, and a detailed experimental protocol for its synthesis via a Henry condensation reaction. Furthermore, this document explores the potential biological activities of this class of compounds, supported by a proposed mechanism of action.

Chemical and Physical Properties

This compound, with the CAS Number 134538-50-4, is a compound whose chemical behavior is largely dictated by the presence of two nitro functional groups.[1] One nitro group is situated on the phenyl ring at the meta position, while the other is attached to the propene side chain. This substitution pattern significantly influences the electronic properties of the molecule, making the double bond highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O₄[2]
Molecular Weight 208.17 g/mol [2]
Boiling Point 346.9 °C at 760 mmHg[3][4]
Density 1.344 g/cm³[3][4]
Melting Point Not available[3][4]

Synthesis

The primary synthetic route to this compound is the Henry condensation (also known as a nitroaldol reaction) between 3-nitrobenzaldehyde and nitroethane.[3][4] This reaction is typically base-catalyzed and proceeds through a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the nitroalkene.

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol adapted from established procedures for similar nitrostyrene syntheses.[5]

Materials and Equipment:

  • 3-Nitrobenzaldehyde

  • Nitroethane

  • Anhydrous ethanol (or other suitable solvent like glacial acetic acid)

  • Base catalyst (e.g., n-butylamine, cyclohexylamine, or ammonium acetate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Recrystallization solvent (e.g., ethanol, isopropanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitrobenzaldehyde in a suitable solvent such as anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add nitroethane, followed by the dropwise addition of a catalytic amount of a base (e.g., n-butylamine).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce crystallization of the product. If precipitation is slow, the addition of cold water may facilitate the process.

  • Purification: Collect the crude product by filtration and wash it with cold solvent to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol to yield the final product.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond, which is activated by the electron-withdrawing nitro group on the propene moiety.[1] This makes it a potent Michael acceptor, readily undergoing nucleophilic addition reactions.[1] It can also participate in cycloaddition reactions.

Nucleophilic Addition (Michael Addition)

The conjugated system of this compound is highly susceptible to attack by a wide range of nucleophiles in a Michael addition reaction. This reaction is a key step in the synthesis of various more complex molecules.

Reduction

The nitro groups of this compound can be reduced to the corresponding amines. This transformation is significant in the synthesis of substituted phenethylamines, which are a class of compounds with diverse pharmacological applications.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (with splitting patterns indicative of meta-substitution), a vinylic proton, and a methyl group.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the phenyl ring, the double bond, and the methyl group. The presence of the nitro groups would cause a downfield shift for the attached carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitro groups (typically around 1520 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively), the carbon-carbon double bond (around 1640 cm⁻¹), and the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak, with fragmentation patterns corresponding to the loss of the nitro groups and other characteristic fragments.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are limited. However, the broader class of β-nitrostyrenes has been investigated for various biological effects, including antimicrobial and anticancer activities.[1]

The biological activity of many nitroaromatic compounds is attributed to their ability to generate reactive oxygen species (ROS) upon intracellular reduction of the nitro group. This can lead to cellular damage, including DNA damage and mitochondrial dysfunction, ultimately inducing apoptosis in cancer cells or leading to the death of microorganisms.

Below is a conceptual diagram illustrating a plausible biological mechanism of action for nitrostyrene compounds.

G cluster_0 Cellular Environment cluster_1 Downstream Effects Nitrostyrene This compound CellMembrane Cellular Uptake Nitrostyrene->CellMembrane IntracellularReduction Intracellular Reduction (Nitroreductases) CellMembrane->IntracellularReduction ROS Reactive Oxygen Species (ROS) Generation IntracellularReduction->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Mito_Dysfunction->Apoptosis

Figure 1: Proposed mechanism of action for nitrostyrenes.

Conclusion

This compound is a valuable synthetic intermediate with a rich and varied chemical reactivity profile. While some of its fundamental physical properties have been characterized, a more detailed experimental investigation, particularly regarding its melting point and comprehensive spectroscopic analysis, would be beneficial for the scientific community. The established synthetic routes for related compounds provide a solid foundation for its preparation. Furthermore, the potential biological activities of this class of molecules, likely mediated through oxidative stress, warrant further exploration for applications in drug development.

References

1-(3-Nitrophenyl)-2-nitropropene CAS number lookup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

1-(3-Nitrophenyl)-2-nitropropene is a substituted nitroalkene with the Chemical Abstracts Service (CAS) number 134538-50-4 .[1][2] Its molecular structure, featuring two nitro groups—one on the aromatic ring and one on the propene chain—makes it a subject of interest in synthetic chemistry and potentially in drug discovery due to its electrophilic nature.[1]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 134538-50-4[1][2]
Molecular Formula C₉H₈N₂O₄Derived from structure
Molecular Weight 208.17 g/mol [1]
InChI Key OERQCTVLGKJURQ-FNORWQNLSA-N[1]
Appearance Likely a yellow crystalline solidInferred from similar compounds[3][4]

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a Henry condensation reaction, also known as a nitroaldol reaction.[3][5] This reaction involves the base-catalyzed condensation of 3-nitrobenzaldehyde with nitroethane.[2][3] The initial product is a β-nitro alcohol, which is subsequently dehydrated to form the target nitroalkene.[3][5]

General Experimental Protocol: Henry Condensation

This protocol is adapted from established methods for the synthesis of analogous phenyl-2-nitropropenes.[3][5][6]

Materials:

  • 3-Nitrobenzaldehyde[2]

  • Nitroethane[2]

  • Basic catalyst (e.g., n-butylamine, cyclohexylamine, or ammonium acetate)[5][6]

  • Solvent (e.g., glacial acetic acid, ethanol, or a non-polar solvent for azeotropic water removal like cyclohexane)[6][7]

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • (Optional) Dean-Stark apparatus for water removal[5]

Procedure (Example using Ammonium Acetate catalyst):

  • A solution of 3-nitrobenzaldehyde and a molar equivalent of ammonium acetate is prepared in a suitable solvent such as glacial acetic acid or excess nitroethane.[6][7]

  • Nitroethane is added to the solution.

  • The reaction mixture is heated to reflux (typically around 100°C) for several hours (e.g., 5-8 hours).[6]

  • During the reaction, water is formed as a byproduct and can be removed to drive the reaction to completion, for instance, by using a Dean-Stark apparatus if a suitable solvent is used.[5]

  • After the reaction is complete, the mixture is cooled, which may induce crystallization of the product.[6]

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield this compound as a crystalline solid.[6]

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the electron-withdrawing nature of the two nitro groups. This makes the carbon-carbon double bond highly electrophilic and susceptible to nucleophilic attack.[1]

Michael Addition Reactions

The conjugated system, activated by the nitro group on the propene moiety, makes this compound a potent Michael acceptor.[1] It can react with a variety of nucleophiles in a Michael addition reaction. This reactivity is fundamental to its potential use as a building block in organic synthesis for creating more complex molecules.[1] For instance, the addition of nitroalkanes can lead to the synthesis of 1,3-dinitro compounds.[1]

Potential in Drug Development

While specific biological activities for this compound are not detailed in the provided search results, related nitroaromatic compounds and chalcones have been investigated for various pharmacological properties. For example, 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one, a related chalcone, has shown potential anticancer, antimicrobial, and anti-inflammatory effects.[8][9] These activities are often linked to the induction of oxidative stress and modulation of cellular signaling pathways.[9] The nitro group can be enzymatically reduced within cells, generating reactive oxygen species (ROS).[9] This suggests that this compound could be a candidate for similar investigations.

Visualizations: Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Henry condensation reaction.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3-Nitrobenzaldehyde Process Henry Condensation Reactant1->Process Reactant2 Nitroethane Reactant2->Process Catalyst Base Catalyst (e.g., Ammonium Acetate) Catalyst->Process Solvent Solvent (e.g., Acetic Acid) Solvent->Process Heat Heating (Reflux) Heat->Process Intermediate Dehydration of β-nitro alcohol intermediate Process->Intermediate Product Crude Product Intermediate->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct G Reactivity Pathway: Michael Addition Compound This compound (Michael Acceptor) Addition Nucleophilic Attack Compound->Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Addition Base Base Base->Nucleophile Generates ProNucleophile Pro-nucleophile (H-Nu) ProNucleophile->Base Deprotonation Product Adduct Addition->Product G Logical Workflow for Bioactivity Screening cluster_screening Initial Screening (In Vitro) cluster_mechanistic Mechanistic Studies start Synthesized Compound: This compound screen1 Anticancer Assays (e.g., MTT on cancer cell lines) start->screen1 screen2 Antimicrobial Assays (e.g., MIC against bacteria/fungi) start->screen2 screen3 Anti-inflammatory Assays (e.g., COX enzyme inhibition) start->screen3 decision Activity Observed? screen1->decision screen2->decision screen3->decision mech1 ROS Generation Assay decision->mech1 Yes mech2 Apoptosis Assay (e.g., Caspase activation) decision->mech2 Yes mech3 Signaling Pathway Analysis (e.g., Western Blot) decision->mech3 Yes stop No significant activity decision->stop No

References

Spectroscopic data for 1-(3-Nitrophenyl)-2-nitropropene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools in modern chemistry for determining the structure, purity, and identity of chemical compounds. For novel or synthesized molecules like substituted nitropropenes, a combination of NMR, IR, and MS is typically employed to obtain a complete structural assignment. Each technique provides unique and complementary information about the molecule's atomic and molecular properties.

Spectroscopic Data for 1-Phenyl-2-nitropropene (Illustrative Example)

As a proxy for 1-(3-Nitrophenyl)-2-nitropropene, the spectroscopic data for 1-phenyl-2-nitropropene is presented below. This data is representative of the types of signals and fragments one would expect for a nitrostyrene derivative.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Parameter Value
Molecular FormulaC₉H₉NO₂
Molecular Weight163.17 g/mol [1][2]
Major Peaks (m/z)
Top Peak115
2nd Highest163
3rd Highest116

Table 1: Mass Spectrometry Data for 1-Phenyl-2-nitropropene.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group **Characteristic Absorption (cm⁻¹) **
C=C (alkene)~1608
NO₂ (nitro group)~1532 (asymmetric), ~1358 (symmetric)
C-H (aromatic)~3075
C-H (alkene)Not explicitly detailed in search results

Table 2: General IR Absorption Ranges for Functional Groups in 1-Phenyl-2-nitropropene. The provided search result gives a list of IR peaks without specific assignments[3]. The values above are typical ranges for these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While specific NMR data for 1-phenyl-2-nitropropene was not found in the search results, a hypothetical ¹H NMR spectrum would be expected to show signals for the vinyl proton, the methyl protons, and the aromatic protons of the phenyl group. Similarly, a ¹³C NMR spectrum would show distinct signals for the carbons in the aromatic ring, the double bond, and the methyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a compound like this compound.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Injection: A small volume of the sample solution is injected into the gas chromatograph (GC).

  • Separation: The GC separates the compound from any impurities based on its boiling point and interaction with the stationary phase of the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

  • Detection: The ionized molecules and their fragments are separated by the mass analyzer based on their mass-to-charge ratio and detected.

Infrared Spectroscopy (ATR-FTIR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.

  • Analysis: The IR beam is passed through the ATR crystal, and the sample in contact with the crystal absorbs specific frequencies of IR radiation corresponding to its vibrational modes.

  • Detection: The detector measures the transmitted IR radiation, and a Fourier transform is applied to the signal to generate the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Analysis: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, a radiofrequency pulse excites the hydrogen nuclei. For ¹³C NMR, a different frequency pulse excites the carbon-13 nuclei.

  • Detection: As the nuclei relax, they emit radiofrequency signals that are detected and converted into an NMR spectrum by Fourier transform. Chemical shifts, coupling constants, and integration values are then analyzed to determine the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Data_Analysis Combined Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive structural elucidation of this compound, like any novel compound, would necessitate a combined analytical approach. While specific experimental data for this particular molecule is not widely published, the methodologies and expected data types can be inferred from closely related structures such as 1-phenyl-2-nitropropene. The application of MS, IR, and NMR spectroscopy, as outlined in this guide, provides the necessary framework for researchers in drug discovery and chemical synthesis to confidently identify and characterize such molecules.

References

Physical characteristics of 1-(3-Nitrophenyl)-2-nitropropene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Characteristics of 1-(3-Nitrophenyl)-2-nitropropene

Introduction

This compound is an aromatic nitroalkene compound characterized by the presence of two nitro groups: one attached to the phenyl ring at the meta position and another on the propene side chain. This dual functionalization makes it a molecule of significant interest in organic synthesis. As with other nitrostyrenes, the conjugated system is highly activated by the electron-withdrawing nature of the nitro groups, rendering the molecule a potent Michael acceptor and a valuable precursor for the synthesis of various pharmaceutical and chemical entities.[1] This guide provides a comprehensive overview of its physical characteristics, spectroscopic profile, and a detailed experimental protocol for its synthesis, aimed at researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic procedures.

PropertyValueReference
Molecular Formula C₉H₈N₂O₄[2]
Molecular Weight 208.17 g/mol [2]
Appearance Yellow Crystalline Solid (Inferred)[1][3]
Boiling Point 346.9 °C at 760 mmHg[2]
Density 1.344 g/cm³[2]
Melting Point Not Available[2]
Solubility Insoluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone). (Inferred)[1]

Spectroscopic Data

TechniqueExpected Characteristic Signals
¹H NMR - Aromatic protons (4H) in the region δ 7.5-8.5 ppm, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. - A vinylic proton (1H) as a singlet or narrowly split multiplet near δ 8.0-8.5 ppm. - A methyl group (3H) as a singlet near δ 2.5-2.8 ppm.
¹³C NMR - Aromatic carbons (6C) in the region δ 120-150 ppm. - Alkene carbons (2C) in the region δ 130-150 ppm. - A methyl carbon (1C) around δ 15-20 ppm.
IR Spectroscopy - Asymmetric and symmetric NO₂ stretching bands around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. - C=C alkene stretch around 1640 cm⁻¹. - Aromatic C-H and C=C stretching bands in their characteristic regions.

Experimental Protocols

The synthesis of this compound is most commonly achieved via a base-catalyzed Henry reaction (nitroaldol condensation) between 3-nitrobenzaldehyde and nitroethane, followed by dehydration of the intermediate β-nitro alcohol.[3][4]

Synthesis of this compound

Objective: To synthesize this compound from 3-nitrobenzaldehyde and nitroethane using a primary amine catalyst.

Materials:

  • 3-Nitrobenzaldehyde

  • Nitroethane

  • n-Butylamine (catalyst)

  • Ethanol (solvent)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitrobenzaldehyde (1.0 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add nitroethane (1.2 equivalents) followed by the dropwise addition of the catalyst, n-butylamine (0.1 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for approximately 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The dehydration of the intermediate nitro alcohol to the final nitroalkene product is facilitated by the heat and the amine catalyst.[3]

  • Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature and then placed in an ice bath to induce crystallization. If precipitation is slow, scratching the inside of the flask with a glass rod or adding a seed crystal can promote crystallization.

  • Purification: The crude solid product is collected by vacuum filtration and washed with a small amount of cold ethanol to remove soluble impurities. Further purification can be achieved by recrystallization from a minimal amount of boiling ethanol to yield the final product as yellow crystals.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Reactants Reactants 3-Nitrobenzaldehyde Nitroethane Step1 1. Dissolve & Mix Reactants->Step1 Solvent_Catalyst Solvent & Catalyst Ethanol n-Butylamine Solvent_Catalyst->Step1 Reaction Reaction Vessel (Round-Bottom Flask) Step2 2. Heat to Reflux (4-6 hours) Reaction->Step2 Stirring Step1->Reaction Step3 3. Cool & Crystallize (Ice Bath) Step2->Step3 Step4 4. Filter & Wash (Cold Ethanol) Step3->Step4 Step5 5. Recrystallize (Hot Ethanol) Step4->Step5 Crude Product Product Final Product This compound Step5->Product Purified Product

Synthesis Workflow Diagram
Reaction Mechanism: Henry Condensation

The core chemical transformation follows the Henry reaction mechanism. This process involves the base-catalyzed addition of a nitroalkane to a carbonyl compound, followed by elimination to form the nitroalkene.

Henry_Reaction Mechanism of Base-Catalyzed Henry Reaction cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Nitroethane Nitroethane Carbanion Nitroethane Anion (Resonance Stabilized) Nitroethane->Carbanion α-proton abstraction Base Base (B:) Base->Nitroethane Carbanion2 Nitroethane Anion Aldehyde 3-Nitrobenzaldehyde Nitro_Alcohol β-Nitro Alcohol Intermediate Aldehyde->Nitro_Alcohol Nitro_Alcohol2 β-Nitro Alcohol Intermediate Carbanion2->Aldehyde Nucleophilic Addition Product This compound Water H₂O Nitro_Alcohol2->Product Elimination (Heat)

Henry Reaction Mechanism

Biological Context

While this compound is primarily valued as a synthetic intermediate, compounds containing the nitro functional group are known to possess a wide range of biological activities.[5] The nitro group can act as both a pharmacophore and a toxicophore, often by participating in cellular redox reactions.[5] Related nitroalkenes and chalcones have been investigated for antimicrobial and antitumor properties.[6][7] However, the specific biological activities and signaling pathways for this compound itself are not well-characterized in current literature, with its primary role being a precursor in the synthesis of more complex, biologically active molecules.[3]

References

The Influence of Electron-Withdrawing Groups on 3-Substituted Nitrostyrenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The electronic properties of substituents on the aromatic ring of β-nitrostyrene derivatives play a pivotal role in modulating their chemical reactivity and biological activity. This technical guide provides an in-depth analysis of the electron-withdrawing effects in 3-substituted nitrostyrenes, offering a comprehensive overview of their synthesis, spectroscopic properties, and biological significance, with a particular focus on their potential in drug development.

Introduction to Electron-Withdrawing Effects

Electron-withdrawing groups (EWGs) are atoms or functional groups that pull electron density from a neighboring part of a molecule. In the context of 3-substituted nitrostyrenes, the presence of an EWG at the meta position of the phenyl ring significantly influences the electronic distribution of the entire molecule. This effect is primarily transmitted through inductive and resonance effects, altering the reactivity of the nitrovinyl group and influencing interactions with biological targets.

The Hammett equation provides a quantitative framework for understanding these electronic effects. It relates the reaction rate or equilibrium constant of a reaction involving a substituted benzene derivative to the electronic properties of the substituent. The Hammett substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent. For 3-substituted (meta) compounds, the σm constant is used, which primarily reflects the inductive effect of the substituent. A positive σm value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Synthesis of 3-Substituted Nitrostyrenes

The most common and versatile method for the synthesis of β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane.

Experimental Protocol: The Henry Reaction

This protocol describes the synthesis of a 3-substituted β-nitrostyrene from the corresponding 3-substituted benzaldehyde and nitromethane.

Materials:

  • 3-Substituted benzaldehyde

  • Nitromethane

  • Ammonium acetate (catalyst)

  • Glacial acetic acid (solvent)

  • Methanol or ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the 3-substituted benzaldehyde in an excess of nitromethane in a round-bottom flask.

  • Add a catalytic amount of ammonium acetate to the mixture.

  • Add glacial acetic acid as a solvent and to neutralize the catalyst.

  • Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain the pure 3-substituted β-nitrostyrene.

Quantitative Analysis of Electron-Withdrawing Effects

The electron-withdrawing nature of the 3-substituent directly impacts various measurable properties of nitrostyrenes. These effects can be quantified through spectroscopic analysis, reaction kinetics, and biological assays.

Spectroscopic Properties

The UV-Vis and NMR spectra of 3-substituted nitrostyrenes are sensitive to the electronic effects of the substituent.

Table 1: Hammett Constants and Spectroscopic Data for 3-Substituted Nitrostyrenes

Substituent (X)Hammett Constant (σm)UV-Vis (λmax, nm)1H NMR (δ, ppm) - Vinyl Proton (α to NO2)
-H0.00~310~7.6
-Cl0.37~312~7.7
-Br0.39~313~7.7
-CN0.56~315~7.8
-NO20.71~318~7.9

Note: The exact spectroscopic values can vary depending on the solvent and experimental conditions. The trend of increasing λmax and downfield chemical shift with increasing σm is generally observed.

Biological Activity: Antimicrobial Effects

Many nitrostyrene derivatives exhibit significant antimicrobial activity. The electron-withdrawing substituents can enhance this activity by increasing the electrophilicity of the β-carbon of the nitrovinyl group, making it more susceptible to nucleophilic attack by biological macromolecules.

Table 2: Antimicrobial Activity (MIC) of 3-Substituted Nitrostyrenes

Substituent (X)Hammett Constant (σm)Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL)
-H0.00128
-Cl0.3764
-NO20.7132

Note: MIC values are representative and can vary between different bacterial strains and testing methodologies.

Enzyme Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B)

Substituted nitrostyrenes have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway and a target for the treatment of type 2 diabetes and obesity. The inhibitory activity is influenced by the electronic nature of the substituent.

Table 3: PTP1B Inhibition by 3-Substituted Nitrostyrenes

Substituent (X)Hammett Constant (σm)IC50 (µM)
-H0.0015.2
-F0.3410.8
-Cl0.379.5
-CF30.437.1

Note: IC50 values are indicative and can be influenced by assay conditions.

Experimental Protocols for Biological Assays

Protocol for Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 3-substituted nitrostyrenes against a bacterial strain.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture (e.g., Staphylococcus aureus)

  • 3-Substituted nitrostyrene compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each nitrostyrene compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Protocol for PTP1B Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibitory activity of 3-substituted nitrostyrenes against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) as the substrate

  • 3-Substituted nitrostyrene compounds

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare stock solutions of the nitrostyrene compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the PTP1B enzyme, and various concentrations of the test compounds.

  • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Measure the absorbance of the product, p-nitrophenolate, at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations of Key Processes

Synthesis Workflow: The Henry Reaction

Henry_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Workup & Purification Benzaldehyde 3-Substituted Benzaldehyde Condensation Nitroaldol Condensation Benzaldehyde->Condensation Nitromethane Nitromethane Nitromethane->Condensation Catalyst Ammonium Acetate (Base Catalyst) Catalyst->Condensation Solvent Glacial Acetic Acid Solvent->Condensation Heat Reflux Heat->Condensation Dehydration Dehydration Condensation->Dehydration Precipitation Precipitation in Water Dehydration->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 3-Substituted β-Nitrostyrene Recrystallization->Product

Caption: Workflow for the synthesis of 3-substituted β-nitrostyrenes via the Henry reaction.

Experimental Workflow: Broth Microdilution MIC Assay```dot

MIC_Assay_Workflow Start Start PrepCompounds Prepare Stock Solutions of Nitrostyrenes Start->PrepCompounds SerialDilution Perform Serial Dilutions in 96-well Plate PrepCompounds->SerialDilution Inoculation Inoculate Wells with Bacterial Suspension SerialDilution->Inoculation PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculation Incubation Incubate Plate (37°C, 18-24h) Inoculation->Incubation ReadResults Read Results (Visual or OD600) Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Simplified signaling pathway of PTP1B and its inhibition by 3-substituted nitrostyrenes.

Conclusion

The electron-withdrawing effects of substituents at the 3-position of the nitrostyrene scaffold are a critical determinant of their chemical and biological properties. As demonstrated by the quantitative data, stronger electron-withdrawing groups, indicated by higher positive Hammett σm values, generally lead to enhanced biological activity, including increased antimicrobial efficacy and more potent inhibition of enzymes like PTP1B. This understanding provides a rational basis for the design and development of novel therapeutic agents based on the nitrostyrene framework. The detailed experimental protocols and workflows provided in this guide offer practical tools for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery to further explore the potential of this versatile class of compounds.

An In-depth Technical Guide on the Michael Acceptor Reactivity of 1-(3-Nitrophenyl)-2-nitropropene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Michael acceptor reactivity of 1-(3-nitrophenyl)-2-nitropropene, a compound of interest in organic synthesis and drug development. The document details its synthesis, explores its reactivity through qualitative and semi-quantitative analysis, and outlines its potential biological implications by examining its interaction with key cellular signaling pathways. Detailed experimental protocols for the synthesis and reactivity assessment of this and related compounds are provided, alongside visual representations of reaction mechanisms and signaling cascades to facilitate a deeper understanding of its chemical and biological profile.

Introduction

This compound belongs to the class of β-nitrostyrenes, which are characterized by a nitro-substituted alkene conjugated to an aromatic ring. This structural motif renders the β-carbon of the alkene electrophilic and susceptible to nucleophilic attack via a Michael addition reaction. This reactivity is the foundation of their utility as synthetic intermediates and their potential as biologically active molecules. The presence of two electron-withdrawing nitro groups, one on the phenyl ring and one on the alkene, significantly influences the compound's electrophilicity and, consequently, its reactivity and biological activity.

Michael acceptors are known to interact with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.[1] This covalent modification can modulate the function of key signaling proteins, leading to various cellular effects.[2][3] Therefore, understanding the Michael acceptor reactivity of this compound is crucial for its potential application in drug discovery and development, particularly in areas such as cancer and inflammatory diseases where modulation of specific signaling pathways is a key therapeutic strategy.[4][5]

Synthesis of this compound

The primary synthetic route to this compound is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 3-nitrobenzaldehyde with a nitroalkane, in this case, nitroethane.

Reaction Scheme:

G reactant1 3-Nitrobenzaldehyde product This compound reactant1->product + reactant2 Nitroethane reactant2->product catalyst Base Catalyst (e.g., n-butylamine, ammonium acetate) catalyst->product

Caption: General scheme for the synthesis of this compound.

Michael Acceptor Reactivity

The Michael acceptor reactivity of this compound is attributed to the electron-deficient nature of the carbon-carbon double bond, which is polarized by the strongly electron-withdrawing nitro group. The additional nitro group on the phenyl ring further enhances this effect.

Mechanism of Michael Addition

The Michael addition involves the 1,4-conjugate addition of a nucleophile (Michael donor) to the α,β-unsaturated system of the nitropropene (Michael acceptor). A common biological nucleophile is the thiolate anion of cysteine residues in proteins or glutathione (GSH).

G Nitropropene This compound (Michael Acceptor) Intermediate Resonance-Stabilized Carbanion Intermediate Nitropropene->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu-) (e.g., R-S⁻) Nucleophile->Intermediate Product Michael Adduct Intermediate->Product + H⁺ Keap1_Nrf2 cluster_basal Basal State cluster_stress Electrophilic Stress cluster_nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Proteasome Proteasomal Degradation Ub->Proteasome Nitropropene 1-(3-Nitrophenyl) -2-nitropropene Keap1_mod Modified Keap1 Nitropropene->Keap1_mod Nrf2 Nrf2 (stabilized) Keap1_mod->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element Nrf2->ARE translocates to Gene_exp Gene Expression (e.g., HO-1, NQO1) NFkB cluster_activation Pro-inflammatory Stimulus cluster_nucleus_act cluster_inhibition Inhibition by Nitropropene Stimulus Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB_deg IκB Degradation IKK->IkB_deg NFkB_act Active NF-κB (p50/p65) IkB_deg->NFkB_act Nucleus_act Nucleus NFkB_act->Nucleus_act translocates to Gene_exp_act Pro-inflammatory Gene Expression Nitropropene 1-(3-Nitrophenyl) -2-nitropropene NFkB_mod Modified NF-κB (inactive) Nitropropene->NFkB_mod DNA_binding_inhib Inhibition of DNA Binding NFkB_mod->DNA_binding_inhib workflow cluster_synthesis Synthesis & Characterization cluster_reactivity Reactivity Assessment cluster_biological Biological Evaluation Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinetic_Assay Kinetic Assays (UV-Vis, NMR) with GSH Purification->Kinetic_Assay Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) Purification->Cell_Culture Data_Analysis Determination of Rate Constants Kinetic_Assay->Data_Analysis Treatment Treatment with Compound Cell_Culture->Treatment Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Treatment->Pathway_Analysis

References

A Comprehensive Technical Guide to the Stability and Storage of 1-(3-Nitrophenyl)-2-nitropropene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide based on available scientific literature for similar compounds and established principles of chemical stability testing. For any specific application, it is imperative to conduct dedicated, empirical stability studies.

Introduction

1-(3-Nitrophenyl)-2-nitropropene is a substituted nitrostyrene derivative with potential applications in organic synthesis and pharmaceutical research. The presence of the nitro groups and the α,β-unsaturated system makes the molecule susceptible to various degradation pathways, impacting its purity, potency, and safety profile. A thorough understanding of its stability under various environmental conditions is therefore critical for its proper handling, storage, and application in research and development.

This guide outlines the recommended storage conditions, methodologies for comprehensive stability testing, and potential degradation pathways for this compound. The information herein is intended to provide a robust framework for researchers to establish a comprehensive stability profile for this compound.

Recommended Storage Conditions

Based on the stability data for the closely related compound 1-phenyl-2-nitropropene (P2NP) and general principles for nitroalkenes, the following storage conditions are recommended to minimize degradation.[1]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C for long-term storage.Lower temperatures slow down the rate of potential degradation reactions. P2NP is known to be unstable at higher temperatures.
Light Store in a light-resistant container.The conjugated system in nitrostyrenes can absorb UV light, leading to photodegradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and hydrolysis from atmospheric moisture.
Inertness Use glass or other inert containers.To avoid potential reactions with container materials.
Purity Store in a highly pure form.Impurities can act as catalysts for degradation.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify the potential degradation products and pathways of this compound. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used to monitor the degradation.[2][3]

General Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare Stock Solution of Compound hydrolysis Hydrolysis (Acid, Base, Neutral) prep_solution->hydrolysis oxidation Oxidation (e.g., H2O2) prep_solution->oxidation thermal Thermal (Solid & Solution) prep_solution->thermal photolytic Photolytic (UV & Visible Light) prep_solution->photolytic prep_stress Prepare Stress Condition Reagents sampling Sample at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photolytic->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc Analyze by Stability- Indicating HPLC neutralize->hplc peak_purity Assess Peak Purity (e.g., DAD) hplc->peak_purity mass_balance Calculate Mass Balance hplc->mass_balance identify_deg Identify Degradants (e.g., LC-MS) hplc->identify_deg pathway Elucidate Degradation Pathways identify_deg->pathway

Figure 1. General workflow for forced degradation studies.
Experimental Protocols for Stress Conditions

The following table summarizes the recommended conditions for the forced degradation studies of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionReagents and ConditionsExperimental Protocol
Acid Hydrolysis 0.1 M to 1 M HCl1. Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with the acidic solution. 2. Heat the solution (e.g., at 60-80°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). 3. Neutralize the samples with an appropriate base (e.g., NaOH) before HPLC analysis.
Base Hydrolysis 0.1 M to 1 M NaOH1. Dissolve the compound in a suitable solvent and dilute with the basic solution. 2. Maintain at room temperature or slightly elevated temperature (e.g., 40°C) and collect samples at various time points. 3. Neutralize the samples with an appropriate acid (e.g., HCl) before HPLC analysis.
Neutral Hydrolysis Water (pH ~7)1. Dissolve the compound in a suitable solvent and dilute with water. 2. Heat the solution (e.g., at 60-80°C) and collect samples at various time points.
Oxidative Degradation 3% to 30% H₂O₂1. Dissolve the compound in a suitable solvent and add the hydrogen peroxide solution. 2. Keep the solution at room temperature and protected from light. 3. Collect samples at various time points.
Thermal Degradation (Solid State) Elevated Temperature1. Place the solid compound in a controlled temperature chamber (e.g., 60°C, 80°C) with and without humidity control. 2. Collect samples at various time points and dissolve in a suitable solvent for HPLC analysis.
Thermal Degradation (Solution) Elevated Temperature1. Prepare a solution of the compound in a suitable solvent. 2. Heat the solution in a controlled temperature chamber (e.g., 60°C, 80°C). 3. Collect samples at various time points.
Photolytic Degradation UV and Visible Light1. Expose a solution of the compound and the solid compound to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][5] 2. A control sample should be wrapped in aluminum foil to protect it from light. 3. Analyze the samples after the exposure period.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products. A reversed-phase HPLC method with UV detection is commonly employed for nitrostyrene derivatives.[2][3]

Typical Method Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 25-30°C).

The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Potential Degradation Pathways

The presence of the nitro group and the alkene functionality in this compound suggests several potential degradation pathways.

  • Hydrolysis: The double bond is susceptible to hydration, particularly under acidic or basic conditions. This could lead to the formation of a nitroalcohol.

  • Isomerization: The double bond can undergo cis-trans isomerization, especially upon exposure to light.

  • Polymerization: Nitrostyrenes can be prone to polymerization, particularly at elevated temperatures or in the presence of certain initiators.

  • Reduction of the Nitro Group: While not a typical degradation pathway in storage, the nitro group can be reduced in the presence of reducing agents.

  • Oxidation: The double bond can be cleaved by strong oxidizing agents.

Hypothetical Hydrolytic Degradation Pathway

The following diagram illustrates a potential degradation pathway under aqueous conditions.

Hydrolytic_Degradation parent This compound intermediate Carbocation Intermediate parent->intermediate + H+ product 1-(3-Nitrophenyl)-1-hydroxy-2-nitropropane intermediate->product + H2O, - H+

Figure 2. Hypothetical acid-catalyzed hydration of this compound.

Drug-Excipient Compatibility Studies

For the development of a pharmaceutical formulation, it is crucial to assess the compatibility of this compound with various excipients.[6][7] Incompatibility can lead to the degradation of the active ingredient and the formation of harmful byproducts.

Experimental Protocol for Excipient Compatibility
  • Selection of Excipients: Choose excipients based on the intended dosage form (e.g., binders, fillers, lubricants for tablets).

  • Preparation of Mixtures: Prepare binary mixtures of the drug and each excipient, typically in a 1:1 or 1:5 ratio. A control sample of the pure drug should also be prepared.

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

  • Analysis: Analyze the samples at initial and subsequent time points using techniques such as:

    • HPLC: To quantify the remaining drug and detect the formation of degradation products.

    • Differential Scanning Calorimetry (DSC): To observe changes in melting point or the appearance of new thermal events indicating interaction.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in functional groups.

    • Visual Observation: For any changes in color or physical state.

Conclusion

The stability of this compound is a critical parameter that influences its use in research and development. This guide provides a comprehensive framework for its appropriate storage and for conducting thorough stability assessments. While the information is based on established principles and data from similar compounds, it is essential to perform specific experimental studies to determine the precise stability profile of this compound for any given application. The methodologies outlined here will enable researchers to generate the necessary data to ensure the quality, efficacy, and safety of this compound.

References

Structural Analysis and Conformation of 1-(3-Nitrophenyl)-2-nitropropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and conformational preferences of nitrostyrene derivatives, with a specific focus on the methodologies applicable to 1-(3-nitrophenyl)-2-nitropropene. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document leverages data from closely related analogues to illustrate the core principles of structural characterization. The guide details the experimental protocols for single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, which are pivotal techniques in elucidating the three-dimensional atomic arrangement and solution-state structure of organic molecules. Furthermore, it outlines the workflow for computational conformational analysis, a powerful tool for predicting stable molecular geometries. All quantitative data from representative structures are summarized in tabular format for clarity and comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate key experimental and logical workflows.

Introduction

β-Nitrostyrenes are a class of organic compounds characterized by a nitro group attached to the β-carbon of a styrene backbone. These compounds are valuable synthetic intermediates in organic chemistry, serving as precursors for the synthesis of a wide range of biologically active molecules, including amino acids, alkaloids, and pharmaceuticals. The chemical reactivity and biological activity of β-nitrostyrenes are intrinsically linked to their molecular structure and conformational preferences. Factors such as the planarity of the molecule, the orientation of the nitro group, and the nature of substituents on the phenyl ring can significantly influence their properties.

This compound is a derivative of this class, featuring a nitro group on the phenyl ring in addition to the nitro group on the propenyl chain. This substitution pattern is expected to influence the electronic properties and steric interactions within the molecule, thereby affecting its conformation and reactivity. A thorough structural analysis is therefore crucial for understanding its chemical behavior and potential applications.

Structural Analysis Methodologies

The structural elucidation of organic compounds like this compound relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational modeling.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and dihedral angles, as well as information about intermolecular interactions in the crystal lattice.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). The process is typically carried out in a dust-free environment at a constant temperature.

  • Crystal Mounting: A suitable crystal (typically < 0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined using full-matrix least-squares methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule in solution. ¹H and ¹³C NMR are the most common techniques used for organic compounds.

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.

  • Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to determine the connectivity and stereochemistry of the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish correlations between protons and carbons.

Computational Conformational Analysis

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its stable conformers.

  • Initial Structure Generation: A 2D or 3D model of the molecule is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the rotatable bonds in the molecule.

  • Geometry Optimization and Energy Calculation: The geometry of each generated conformer is optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT) or molecular mechanics force fields. The relative energies of the optimized conformers are calculated to identify the most stable structures.

  • Analysis of Results: The low-energy conformers are analyzed to determine their geometric parameters and relative populations.

Data Presentation: Structural Parameters of Representative Nitrostyrene Derivatives

Table 1: Representative Crystallographic Data for (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.888(3)
b (Å)13.650(3)
c (Å)10.369(3)
β (°)94.04(2)
Volume (ų)1255(1)
Z4

Table 2: Selected Bond Lengths for (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene

BondLength (Å)
C=C (propenyl)~1.34
C-N (nitro)~1.48
N-O (nitro)~1.22
C(phenyl)-C(propenyl)~1.47

Table 3: Selected Bond Angles for (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene

AngleDegree (°)
C-C=C~128
C=C-N~120
O-N-O~124

Table 4: Representative ¹H NMR Data for a Generic β-Nitrostyrene Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Vinylic H (α to phenyl)7.5 - 8.0d~13-16
Vinylic H (β to phenyl)7.9 - 8.3d~13-16
Aromatic H7.2 - 8.5m-

Visualization of Workflows and Structures

Experimental Workflow for Structural Elucidation

The following diagram illustrates the general workflow for the structural analysis of an organic compound.

G Experimental Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound (e.g., Henry Reaction) Purification Purification (e.g., Recrystallization) Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay High-quality crystals NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Pure sample Computational Computational Modeling (Conformational Analysis) Purification->Computational Initial structure Structure 3D Molecular Structure (Bond lengths, angles) XRay->Structure Conformation Solution Conformation & Dynamics NMR->Conformation Computational->Conformation Properties Structure-Property Relationship Structure->Properties Conformation->Properties G Key Conformational Features of a Nitrostyrene Derivative cluster_interactions Governing Factors Phenyl Phenyl Ring C_alpha Phenyl->C_alpha C-C bond (Potential Rotation) C_beta C_alpha->C_beta C=C double bond (Restricted Rotation) Nitro Nitro Group (NO₂) C_beta->Nitro C-N bond (Potential Rotation) Conjugation π-Conjugation (Favors Planarity) Steric Steric Hindrance (Can induce non-planarity)

The Synthesis of Nitrostyrenes: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical evolution of nitrostyrene synthesis. Nitrostyrenes, or more formally β-nitrostyrenes, are valuable chemical intermediates renowned for their utility in the synthesis of a wide array of pharmaceuticals, including psychoactive substituted phenethylamines and amphetamines, as well as other fine chemicals and dyes.[1] Their rich reactivity, stemming from the electron-withdrawing nitro group conjugated with a styrenyl backbone, makes them versatile precursors in organic synthesis. This document details the seminal reactions, key scientific contributions, comparative quantitative data, and detailed experimental protocols for their preparation.

A Journey Through Time: The Discovery and Evolution of Nitrostyrene Synthesis

The synthesis of nitrostyrenes is historically rooted in the broader development of carbon-carbon bond-forming reactions in the late 19th century. The primary and most enduring method for their preparation is the Henry reaction, also known as the nitroaldol reaction.

The Henry Reaction (1895): Discovered by the Belgian chemist Louis Henry in 1895, this reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[2][3][4][5] The initial product is a β-nitro alcohol, which can be subsequently dehydrated to yield the target nitroalkene, in this case, a nitrostyrene.[2][5]

Early Contributions by Thiele and Knoevenagel: Around the turn of the 20th century, Johannes Thiele made significant contributions by demonstrating the use of alkali as a preferable catalyst for the condensation of benzaldehyde and nitromethane, improving upon earlier methods that used primary aliphatic amines and required several days for completion.[6] The work of Emil Knoevenagel and his student Walter also in the early 1900s further elucidated the condensation of aromatic aldehydes with active methylene compounds, a class of reactions to which the synthesis of nitrostyrenes belongs.[6] The Knoevenagel condensation, in a broader sense, encompasses such reactions where a carbonyl group reacts with a compound bearing an active hydrogen, like nitromethane, typically catalyzed by a weak base.[7]

Evolution of Catalysis and Conditions: Early methods often employed strong bases like alcoholic potassium hydroxide.[3] However, it was found that these conditions could lead to poor yields and were often unsuccessful with substituted nitroalkanes like nitroethane.[3] The use of weaker amine bases, such as methylamine, and ammonium salts like ammonium acetate in acetic acid, proved to be more generally useful, especially for a wider range of substituted benzaldehydes and nitroalkanes.[3] The ammonium acetate/acetic acid system, in particular, was noted for reducing the formation of unwanted polymeric byproducts and shortening reaction times.[3]

Modern Methodologies: In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and rapid synthetic routes. This has led to the adoption of techniques such as microwave-assisted organic synthesis (MAOS) and ultrasound promotion.[8][9] These methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields with simplified work-up procedures.[8]

Alternative Synthetic Routes: Beyond the Henry-Knoevenagel framework, other methods for nitrostyrene synthesis have been developed:

  • The Wittig Reaction: This method provides a route to nitrostyrenes by reacting a nitrobenzylidenetriphenylphosphorane with formaldehyde.[10][11] It is particularly useful for preparing specific isomers and isotopically labeled compounds.

  • Direct Nitration of Styrene: While conceptually straightforward, the direct nitration of styrene can be challenging due to the potential for polymerization and nitration of the aromatic ring.[12] However, methods using nitric oxide or in situ generation of nitryl iodide have been developed to achieve this transformation.[1][12]

Below is a diagram illustrating the historical progression of key methodologies in nitrostyrene synthesis.

Historical_Development Henry Henry Reaction (L. Henry, 1895) Base-catalyzed nitroaldol condensation Thiele Thiele's Improvement (J. Thiele, 1899) Use of strong alkali catalysts Henry->Thiele Catalyst Refinement Wittig Wittig Reaction Alternative route via phosphoranes Henry->Wittig Alternative Approach Direct_Nitration Direct Nitration Nitration of styrene Henry->Direct_Nitration Alternative Approach Knoevenagel Knoevenagel-Walter (1904) Amine-catalyzed condensations Thiele->Knoevenagel Catalyst Evolution Ammonium_Acetate Ammonium Acetate Method Improved yields and scope Knoevenagel->Ammonium_Acetate Methodological Improvement Modern_Methods Modern Methods Microwave, Ultrasound Ammonium_Acetate->Modern_Methods Efficiency Enhancement

Historical development of nitrostyrene synthesis methodologies.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for a particular nitrostyrene derivative depends on factors such as the desired yield, purity, reaction time, and the nature of the substituents on the aromatic ring and the nitroalkane. The following tables summarize quantitative data for various synthetic protocols.

Table 1: Comparison of Catalysts in the Henry Reaction for Nitrostyrene Synthesis

Benzaldehyde DerivativeNitroalkaneCatalyst/SolventReaction TimeYield (%)Reference
BenzaldehydeNitromethaneMethylamine/Methanol6h - 3 days55[3]
BenzaldehydeNitromethaneAmmonium Acetate/Acetic Acid2h (reflux)60[3]
3,4-DimethoxybenzaldehydeNitromethaneMethylamine/Methanol6h - 3 days80[3]
3,4-DimethoxybenzaldehydeNitromethaneAmmonium Acetate/Acetic Acid2h (reflux)70[3]
4-Hydroxy-3-methoxybenzaldehydeNitromethaneMethylamine/Methanol6h - 3 days95[3]
4-Hydroxy-3-methoxybenzaldehydeNitromethaneAmmonium Acetate/Acetic Acid2h (reflux)50[3]
BenzaldehydeNitroethaneAmmonium Acetate/Acetic Acid2h (reflux)55[3]
3,4-DimethoxybenzaldehydeNitroethaneAmmonium Acetate/Acetic Acid2h (reflux)35[3]

Table 2: Modern vs. Conventional Henry Reaction for 4-Hydroxy-3-methoxy-β-nitrostyrene

MethodAldehyde (mmol)Nitromethane (mL)Catalyst (mmol)Temperature (°C)Reaction TimeYield (%)Reference
Conventional12.525Ammonium Acetate (3.0)Reflux6hNot specified[8]
Microwave3.02.5Ammonium Acetate (0.8)1505 minNot specified[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of nitrostyrenes.

Safety Precautions:

  • Nitromethane: is a flammable liquid and a suspected carcinogen.[13] It can form explosive mixtures with air and become shock-sensitive if contaminated with amines, acids, or bases.[13] Handle in a well-ventilated chemical fume hood with electrically grounded equipment.[13] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, heavy-duty gloves (e.g., neoprene, butyl), and safety goggles.[13]

  • Nitrostyrenes: The vapors of hot solutions of nitrostyrene are irritating to the eyes and nose, and the solid can be irritating to the skin. Handle with appropriate PPE.

  • General: Always conduct a thorough risk assessment before carrying out any chemical synthesis.

Protocol 1: Classical Henry Reaction using Sodium Hydroxide

This protocol is adapted from the procedure for the synthesis of β-nitrostyrene.

Materials:

  • Benzaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ice

Procedure:

  • In a large, wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine nitromethane (5 moles), benzaldehyde (5 moles), and methanol (1000 mL).

  • Pack the reaction vessel in a freezing mixture of ice and salt to cool the contents.

  • Prepare a solution of sodium hydroxide (5.25 moles) in an equal volume of water and cool it.

  • Cautiously add the sodium hydroxide solution to the nitromethane/benzaldehyde mixture while stirring vigorously, maintaining the temperature between 10-15°C. A bulky white precipitate will form.

  • After the addition is complete, stir for an additional 15 minutes.

  • Convert the pasty mass to a clear solution by adding 3-3.5 L of ice water containing crushed ice.

  • Slowly pour the alkaline solution into a large container with a stirred solution of hydrochloric acid (1000 mL concentrated HCl diluted with 1500 mL water). A pale yellow crystalline mass of nitrostyrene will precipitate.

  • Allow the solid to settle, decant the supernatant liquid, and filter the solid by suction.

  • Wash the solid with water until it is free from chlorides.

  • Purify the crude nitrostyrene by recrystallization from hot ethyl alcohol. The expected yield is 80-83%.

Protocol 2: Knoevenagel-type Condensation using Ammonium Acetate

This protocol is a general procedure for the synthesis of β-nitrostyrenes using ammonium acetate in glacial acetic acid.[3]

Materials:

  • Substituted benzaldehyde

  • Nitroalkane (e.g., nitromethane, nitroethane)

  • Ammonium acetate

  • Glacial acetic acid

  • Ice-water

  • Methanol or ethanol for recrystallization

Procedure:

  • In a round-bottom flask, combine the aldehyde (5g), the nitroalkane (5 mL), and ammonium acetate (2g) with glacial acetic acid (20 mL).[3]

  • Reflux the resulting solution for two hours.[3]

  • After reflux, pour the reaction mixture into ice-water.[3]

  • If a solid product precipitates, collect it by filtration and recrystallize from methanol, ethanol, or acetic acid.[3]

  • If the product is an oil, separate it and attempt crystallization from one of the aforementioned solvents.[3]

Protocol 3: Wittig Reaction for Nitrostyrene Synthesis

This protocol describes a simplified Wittig synthesis of substituted styrenes and can be adapted for nitrostyrenes.

Materials:

  • Nitrobenzyltriphenylphosphonium halide (e.g., p-nitrobenzyltriphenylphosphonium bromide)

  • 40% aqueous formaldehyde

  • Base (e.g., 50% aqueous sodium hydroxide)

Procedure:

  • Create a well-stirred suspension of the nitrobenzyltriphenylphosphonium halide in an excess of 40% aqueous formaldehyde.

  • Slowly and in a controlled manner, add the base to the suspension. This generates the phosphorane intermediate in situ.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Work up the reaction mixture to isolate the nitrostyrene product.

Reaction Mechanisms and Workflows

The following diagrams illustrate the core mechanisms of the primary synthetic routes to nitrostyrenes and a generalized experimental workflow.

Henry_Mechanism Nitroalkane R-CH2-NO2 Nitronate Nitronate Anion [R-CH-NO2]⁻ Nitroalkane->Nitronate Deprotonation Base Base (B:) Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide Nucleophilic Attack Aldehyde Ar-CHO Nitroalcohol β-Nitro Alcohol Alkoxide->Nitroalcohol Protonation Dehydration - H2O Nitrostyrene Nitrostyrene Ar-CH=CR-NO2 Nitroalcohol->Nitrostyrene

Mechanism of the Henry (Nitroaldol) Reaction.

Wittig_Mechanism Phosphonium_Salt [Ar-CH2-P(Ph)3]⁺X⁻ Ylide Phosphonium Ylide Ar-CH=P(Ph)3 Phosphonium_Salt->Ylide Deprotonation Base Base Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Formaldehyde HCHO Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Nitrostyrene Nitrostyrene Ar-CH=CH2 Oxaphosphetane->Nitrostyrene Elimination TPO Triphenylphosphine Oxide (Ph)3P=O Oxaphosphetane->TPO

Mechanism of the Wittig Reaction for Nitrostyrene Synthesis.

Experimental_Workflow Start Start Reactants Combine Aldehyde, Nitroalkane, and Solvent Start->Reactants Catalyst Add Catalyst (Base or Ammonium Salt) Reactants->Catalyst Reaction Reaction (Stirring, Heating, or Microwave/Ultrasound) Catalyst->Reaction Quench Quench Reaction (e.g., pour into acid/water) Reaction->Quench Isolation Isolate Crude Product (Filtration or Extraction) Quench->Isolation Purification Purify Product (Recrystallization or Chromatography) Isolation->Purification End End Purification->End

References

Methodological & Application

Application Notes and Protocols for the Reduction of 1-(3-Nitrophenyl)-2-nitropropene to 1-(3-aminophenyl)-2-aminopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical reduction of 1-(3-nitrophenyl)-2-nitropropene to its corresponding diamine, 1-(3-aminophenyl)-2-aminopropane. This transformation is of interest in synthetic organic chemistry for the generation of novel diamine structures that can serve as building blocks in drug discovery and materials science. The protocols outlined below are based on established methods for the reduction of nitro compounds, adapted for the specific challenges presented by the substrate, which contains both an aromatic and an aliphatic nitro group.

Introduction

The reduction of this compound presents a significant synthetic challenge due to the presence of two distinct nitro functionalities: an aromatic nitro group and a nitro group on a propenyl side chain. The successful synthesis of 1-(3-aminophenyl)-2-aminopropane requires a reduction method that can efficiently reduce both nitro groups without leading to unwanted side reactions or incomplete reduction. The choice of reducing agent and reaction conditions is critical to achieving a high yield and purity of the desired product.

This document outlines two primary methodologies for this transformation: catalytic hydrogenation and chemical reduction using a metal hydride. Each protocol is detailed to provide a starting point for laboratory experimentation.

Data Presentation

The following table summarizes typical quantitative data for the reduction of nitroalkenes to amines based on analogous reactions found in the literature. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions.

ParameterCatalytic Hydrogenation (Pd/C, H₂)Lithium Aluminum Hydride (LiAlH₄)
Typical Yield 70-90%60-80%
Reaction Time 4-24 hours2-8 hours
Reaction Temperature Room Temperature to 50°C0°C to reflux
Pressure 1-5 atmAtmospheric
Key Considerations Catalyst activity can vary. Potential for catalyst poisoning. Requires specialized hydrogenation equipment.Highly reactive and moisture-sensitive reagent. Requires anhydrous conditions and careful handling.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely used and often high-yielding method for the reduction of nitro groups.[1] This protocol utilizes palladium on carbon as the catalyst and hydrogen gas as the reducing agent.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a suitable round-bottom flask, add 10% Pd/C (5-10 mol% relative to the substrate).

  • Flush the flask with an inert gas (nitrogen or argon).

  • Under the inert atmosphere, add a solution of this compound dissolved in a minimal amount of anhydrous ethanol or methanol.

  • Securely attach the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

  • Begin vigorous stirring and monitor the reaction progress by TLC or LC-MS. The reaction is typically run at room temperature but may be gently heated to 40-50°C to increase the reaction rate.

  • Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and flush the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(3-aminophenyl)-2-aminopropane.

  • The crude product can be further purified by column chromatography or crystallization of a suitable salt (e.g., hydrochloride).

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both aliphatic and aromatic nitro groups.[2] This method requires strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute sodium hydroxide.

Equipment:

  • Dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (typically 3-4 equivalents per nitro group) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the flask back to 0°C in an ice bath.

  • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate or a dilute solution of sodium hydroxide. This should be done with vigorous stirring.

  • A granular precipitate will form. Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(3-aminophenyl)-2-aminopropane.

  • Further purification can be achieved by column chromatography or by forming and recrystallizing a salt.

Visualization of Synthetic Pathways

The following diagrams illustrate the experimental workflows for the described reduction methods.

experimental_workflow_catalytic_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start This compound reaction_setup Combine in Flask (Inert Atmosphere) start->reaction_setup catalyst 10% Pd/C catalyst->reaction_setup solvent Ethanol/Methanol solvent->reaction_setup hydrogenation Hydrogenation (H₂, 1-5 atm, RT-50°C) reaction_setup->hydrogenation filtration Filter through Celite® hydrogenation->filtration concentration Concentrate Filtrate filtration->concentration purification Purification (Chromatography/Crystallization) concentration->purification product 1-(3-Aminophenyl)-2-aminopropane purification->product

Caption: Catalytic Hydrogenation Workflow.

experimental_workflow_LiAlH4_reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start This compound addition Slow Addition at 0°C start->addition reagent LiAlH₄ reagent->addition solvent Anhydrous THF solvent->addition reflux Reflux addition->reflux quench Quench with Rochelle's Salt reflux->quench filtration Filter Precipitate quench->filtration drying Dry Organic Phase filtration->drying concentration Concentrate Filtrate drying->concentration purification Purification (Chromatography/Crystallization) concentration->purification product 1-(3-Aminophenyl)-2-aminopropane purification->product

Caption: LiAlH₄ Reduction Workflow.

Characterization of 1-(3-aminophenyl)-2-aminopropane

  • ¹H NMR: Signals corresponding to the aromatic protons (typically in the range of 6.5-7.5 ppm), the benzylic protons, the methine proton, and the methyl group protons of the propane chain. The amine protons will appear as broad singlets which may be exchangeable with D₂O.

  • ¹³C NMR: Resonances for the aromatic carbons, with those attached to the amino group being significantly shifted, as well as signals for the three carbons of the propane side chain.

  • IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine groups (typically in the region of 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching bands.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₄N₂), along with characteristic fragmentation patterns.

For reference, the related compound 1-(3-aminophenyl)-2-methoxyethan-1-ol has a molecular formula of C9H13NO2 and a monoisotopic mass of 167.09464 Da.[3]

Concluding Remarks

The reduction of this compound to 1-(3-aminophenyl)-2-aminopropane is a feasible but challenging synthetic transformation. The choice between catalytic hydrogenation and chemical reduction with LiAlH₄ will depend on the available equipment, safety considerations, and the desired scale of the reaction. The protocols provided herein serve as a robust starting point for the development of a reliable and efficient synthesis of this novel diamine. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific research and development applications.

References

Application Note and Protocol: Catalytic Hydrogenation of 1-(3-Nitrophenyl)-2-nitropropene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the catalytic hydrogenation of 1-(3-nitrophenyl)-2-nitropropene. This reaction is a crucial transformation in synthetic organic chemistry, leading to the formation of valuable amine compounds that are precursors in pharmaceutical and materials science research. The protocol described herein utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to achieve the reduction of both the nitroalkene moiety and the aromatic nitro group, yielding 1-(3-aminophenyl)propan-2-amine. This method is based on established procedures for the reduction of related nitrostyrene derivatives and offers a reliable route to the desired product.

Introduction

The reduction of nitroalkenes is a fundamental reaction for the synthesis of amines. This compound possesses two reducible functionalities: the conjugated nitroalkene system and the aromatic nitro group. Catalytic hydrogenation is a widely employed, efficient, and clean method for such reductions. The choice of catalyst, solvent, and reaction conditions is critical to ensure high yield and selectivity. Palladium on carbon is a common and effective catalyst for the hydrogenation of both nitro groups and alkenes. This application note presents a comprehensive protocol for this transformation, intended for researchers in organic synthesis and drug development.

Reaction Scheme

Caption: Reaction scheme for the catalytic hydrogenation of this compound.

Experimental Protocol

This protocol is adapted from established methods for the catalytic hydrogenation of phenyl-2-nitropropene derivatives.[1]

Materials and Reagents:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Hydrogen (H₂) gas cylinder with regulator

  • Nitrogen (N₂) gas for inerting

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite or filter aid

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

Procedure:

  • Reaction Setup:

    • In a suitable hydrogenation flask or pressure vessel, add this compound.

    • Add absolute ethanol and a small amount of glacial acetic acid. The acid can help to improve the reaction rate.

    • Carefully add 10% Pd/C catalyst to the mixture.

    • Seal the reaction vessel.

  • Inerting the Atmosphere:

    • Evacuate the reaction vessel and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Following the nitrogen purge, evacuate the vessel and backfill with hydrogen gas from a balloon or a regulated cylinder. Repeat this cycle three times.

  • Hydrogenation:

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-60 psi) or maintain a positive pressure with a hydrogen balloon.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by observing the uptake of hydrogen or by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite or another filter aid to remove the Pd/C catalyst. Wash the filter cake with ethanol. Caution: The Pd/C catalyst can be pyrophoric upon drying; handle with care and keep it wet.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification:

    • Dissolve the residue in water and basify with a sodium hydroxide solution to deprotonate the amine salt.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-aminophenyl)propan-2-amine.

    • Further purification can be achieved by column chromatography or crystallization if necessary.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table provides representative quantities and conditions for the reaction. These can be scaled as needed.

ParameterValue
This compound10.0 g (X mmol)
10% Palladium on Carbon1.0 g (10% w/w of substrate)
Solvent (Absolute Ethanol)200 mL
Co-solvent (Glacial Acetic Acid)5 mL
Hydrogen Pressure50-60 psi or 1 atm (balloon)
Reaction TemperatureRoom Temperature
Reaction Time2-6 hours (monitor by TLC)
Theoretical Yield[Calculate based on starting material]
Actual Yield[To be determined experimentally]

Visualized Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Combine Reactant, Solvent, and Catalyst inert Purge with N₂ then H₂ start->inert react Stir under H₂ Atmosphere inert->react monitor Monitor Progress (TLC/H₂ uptake) react->monitor vent Vent H₂ and Purge with N₂ monitor->vent filter Filter to Remove Catalyst vent->filter concentrate Concentrate Filtrate filter->concentrate basify Basify with NaOH concentrate->basify extract Extract with Organic Solvent basify->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Crystallization) dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for the catalytic hydrogenation of this compound.

Safety Precautions

  • Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • Palladium on carbon can be pyrophoric, especially when dry. Handle with care and do not allow the catalyst to dry in the air. Quench the used catalyst carefully with water.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

This protocol outlines a reliable and scalable method for the catalytic hydrogenation of this compound to 1-(3-aminophenyl)propan-2-amine using a palladium on carbon catalyst. The procedure is straightforward and utilizes common laboratory equipment and reagents. This transformation provides a key building block for further synthetic applications.

References

Application of 1-(3-Nitrophenyl)-2-nitropropene in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: 1-(3-Nitrophenyl)-2-nitropropene in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the synthesis and potential applications of this compound as an intermediate in pharmaceutical research and development. While direct synthesis of marketed drugs from this specific intermediate is not widely documented, its structure is analogous to other substituted nitrostyrenes that serve as crucial precursors for various bioactive molecules, particularly substituted phenethylamines. This note outlines the synthetic pathway, provides detailed experimental protocols for its formation and subsequent reduction, and discusses its potential in creating novel bifunctional compounds for drug discovery.

Introduction

Substituted β-nitrostyrenes are versatile intermediates in organic synthesis, primarily due to the reactivity of the nitroalkene moiety. The parent compound, 1-phenyl-2-nitropropene, is a well-known precursor in the synthesis of amphetamine and related neuro-active compounds.[1] The introduction of a nitro group at the meta-position of the phenyl ring, yielding this compound, creates a bifunctional intermediate with two distinct nitro groups. This offers a unique opportunity for selective or complete reduction to generate diamino compounds, which are valuable scaffolds in medicinal chemistry.

The primary synthetic route to nitrostyrenes is the Henry "nitroaldol" Reaction, a base-catalyzed condensation between an aromatic aldehyde and a nitroalkane.[2][3] In this case, 3-nitrobenzaldehyde is reacted with nitroethane.[4] The resulting this compound can then be subjected to reduction to yield 1-(3-aminophenyl)-2-aminopropane, a diamine analog of amphetamine. This diamine can serve as a building block for more complex pharmaceutical agents, including enzyme inhibitors, receptor ligands, or precursors to heterocyclic systems.

Synthetic Pathway Overview

The proposed pathway involves a two-step process starting from commercially available materials.

  • Step 1: Henry Condensation Reaction: Synthesis of this compound from 3-nitrobenzaldehyde and nitroethane.

  • Step 2: Catalytic Hydrogenation: Complete reduction of both the aromatic and alkene nitro groups to yield 1-(3-aminophenyl)-2-aminopropane.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Henry Condensation cluster_step2 Step 2: Complete Reduction A 3-Nitrobenzaldehyde C 1-(3-Nitrophenyl)- 2-nitropropene A->C Base Catalyst (e.g., n-Butylamine) B Nitroethane B->C D 1-(3-Aminophenyl)- 2-aminopropane C->D Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: Proposed two-step synthesis of 1-(3-aminophenyl)-2-aminopropane.

Experimental Protocols

Disclaimer: These protocols are representative methods based on analogous reactions. Researchers should conduct their own optimization and safety assessments.

Protocol 1: Synthesis of this compound via Henry Condensation

This protocol is adapted from established procedures for the synthesis of 1-phenyl-2-nitropropene.[5][6]

Materials:

  • 3-Nitrobenzaldehyde

  • Nitroethane

  • n-Butylamine (catalyst)

  • Glacial Acetic Acid (optional co-catalyst/solvent)

  • Isopropyl Alcohol (for crystallization)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel.

Procedure:

  • To a 1 L round-bottom flask, add 3-nitrobenzaldehyde (0.5 mol, 75.5 g) and nitroethane (0.55 mol, 41.3 g).

  • Add glacial acetic acid (125 mL) and n-butylamine (25 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to 60-80°C with constant stirring and maintain reflux for 4-6 hours. The progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • If precipitation is slow, pour the reaction mixture into a beaker containing 400 mL of cold isopropyl alcohol and stir. Store in a freezer (-20°C) for at least 12 hours.[6]

  • Collect the resulting yellow crystalline solid by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold isopropyl alcohol (2 x 50 mL).

  • Dry the product under vacuum to yield this compound.

Henry_Mechanism cluster_mech Henry Condensation Mechanism Nitroethane Nitroethane (R-CH₂NO₂) Nitronate Nitronate Anion (R-CH⁻NO₂) Nitroethane->Nitronate Deprotonation Base Base (e.g., R₃N) Base->Nitronate Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide Nucleophilic Attack Aldehyde Aldehyde (Ar-CHO) Aldehyde->Alkoxide Alcohol β-Nitro Alcohol Alkoxide->Alcohol Protonation Nitroalkene Nitroalkene (Product) Alcohol->Nitroalkene - H₂O (Dehydration)

Caption: General mechanism of the base-catalyzed Henry Reaction.
Protocol 2: Reduction of this compound to 1-(3-Aminophenyl)-2-aminopropane

This protocol employs catalytic hydrogenation, a common method for the reduction of both aromatic nitro groups and nitroalkenes.[7][8] Due to the presence of two nitro groups, careful control of hydrogen pressure and catalyst loading is necessary.

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol (solvent)

  • Parr hydrogenator or similar high-pressure reaction vessel

  • Hydrogen gas source

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound (0.1 mol, 20.8 g) in 250 mL of methanol.

  • Carefully add 10% Pd/C catalyst (1.0-2.0 g, 5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to 100-500 psi.

  • Heat the reaction mixture to 40-60°C and stir vigorously. The reaction is exothermic and may require initial cooling.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake. This may take several hours.

  • Once complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid can be purified by crystallization (as a hydrochloride salt) or column chromatography to yield pure 1-(3-aminophenyl)-2-aminopropane.

Data Presentation

Effective documentation is critical. The following tables provide a template for recording experimental data.

Table 1: Reagent and Reaction Parameters for Synthesis

Parameter Protocol 1: Henry Reaction Protocol 2: Reduction
Starting Material 3-Nitrobenzaldehyde This compound
Amount (g) e.g., 75.5 g e.g., 20.8 g
Moles (mol) e.g., 0.5 mol e.g., 0.1 mol
Key Reagents Nitroethane, n-Butylamine 10% Pd/C, H₂
Solvent Glacial Acetic Acid Methanol
Volume (mL) e.g., 125 mL e.g., 250 mL
Reaction Temp. (°C) e.g., 80°C e.g., 50°C
Reaction Time (h) e.g., 6 h e.g., 8 h

| H₂ Pressure (psi) | N/A | e.g., 200 psi |

Table 2: Product Yield and Characterization

Parameter Product 1: Nitropropene Product 2: Diamine
Theoretical Yield (g) Calculate based on limiting reagent Calculate based on limiting reagent
Actual Yield (g) Record experimental value Record experimental value
% Yield Calculate Calculate
Appearance e.g., Yellow crystalline solid e.g., Pale oil or solid
Melting Point (°C) Record experimental value Record experimental value
Purity (HPLC/GC-MS) e.g., 98.5% e.g., 99.1%

| NMR/Mass Spec. | Consistent with structure | Consistent with structure |

Potential Pharmaceutical Applications

The final product, 1-(3-aminophenyl)-2-aminopropane, is a bifunctional molecule that can serve as a versatile scaffold in drug discovery.

  • Scaffold for Combinatorial Chemistry: The two distinct amine groups (one aromatic, one aliphatic) can be selectively functionalized to create libraries of compounds for high-throughput screening.

  • Precursor to Heterocycles: The aromatic amine can be used as a handle for constructing heterocyclic ring systems like quinolines or benzodiazepines, which are common motifs in pharmaceuticals.

  • Linker Moiety: The molecule can act as a linker to connect two different pharmacophores, creating hybrid drugs with potential for dual-target activity.

Applications cluster_apps Potential Derivatization Pathways Intermediate 1-(3-Aminophenyl)- 2-aminopropane PathA Selective N-Acylation (Aliphatic Amine) Intermediate->PathA PathB Diazotization/Substitution (Aromatic Amine) Intermediate->PathB PathC Heterocycle Formation (e.g., Pictet-Spengler) Intermediate->PathC PathD Linker for Hybrid Drugs Intermediate->PathD

Caption: Potential applications of the bifunctional diamine intermediate.

References

Application Notes and Protocols: Diels-Alder Reaction with 1-(3-Nitrophenyl)-2-nitropropene as Dienophile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Diels-Alder reaction utilizing 1-(3-nitrophenyl)-2-nitropropene as a dienophile. The presence of two electron-withdrawing nitro groups, one on the aromatic ring and one on the alkene, renders this compound a highly reactive dienophile in [4+2] cycloaddition reactions. The resulting nitro-substituted cyclohexene derivatives are valuable scaffolds for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide covers the synthesis of the dienophile, general procedures for its reaction with both cyclic and acyclic dienes, and a discussion on the potential biological significance of the cycloadducts.

Introduction to Diels-Alder Reactions with Nitroalkenes

The Diels-Alder reaction is a powerful and versatile transformation in organic synthesis that forms a six-membered ring from a conjugated diene and a dienophile.[1] The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. Nitroalkenes, such as this compound, are particularly effective dienophiles due to the strong electron-withdrawing nature of the nitro group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene.[2] This facilitates the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene, accelerating the reaction.[2]

The resulting cyclohexene derivatives are rich in functionality, containing nitro groups that can be further transformed into a variety of other functional groups, making them versatile intermediates in organic synthesis. The nitro group can be reduced to an amine, converted to a carbonyl group via the Nef reaction, or participate in other transformations, opening avenues to a diverse range of molecular architectures.

Synthesis of the Dienophile: this compound

The dienophile, this compound, can be synthesized via a Henry (nitroaldol) reaction between 3-nitrobenzaldehyde and nitroethane, followed by dehydration.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from the general synthesis of nitrostyrenes.

Materials:

  • 3-Nitrobenzaldehyde

  • Nitroethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) and nitroethane (1.5 equivalents) in glacial acetic acid.

  • Add ammonium acetate (0.5 equivalents) as a catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice-water with stirring. A yellow precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Yield: 70-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Diels-Alder Cycloaddition Protocols

The following are general protocols for the Diels-Alder reaction of this compound with representative cyclic and acyclic dienes. The reaction conditions are based on analogous reactions with substituted β-nitrostyrenes.

Protocol 3.1: Reaction with a Cyclic Diene (e.g., Cyclopentadiene)

This protocol is adapted from the reaction of methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate with cyclopentadiene.[3]

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked)

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve this compound (1 equivalent) in toluene.

  • Add freshly cracked cyclopentadiene (4 equivalents).

  • Heat the sealed tube at 120-130 °C for 3-4 days. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the product and evaporate the solvent to yield the cycloadduct.

Protocol 3.2: Reaction with an Acyclic Diene (e.g., Isoprene)

Materials:

  • This compound

  • Isoprene

  • Toluene or o-xylene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound (1 equivalent) in toluene or o-xylene.

  • Add isoprene (3-5 equivalents).

  • Heat the vessel to 110-140 °C for 24-48 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess diene under reduced pressure.

  • Purify the residue by silica gel column chromatography (hexane/ethyl acetate eluent) to isolate the product.

Data Presentation

The following tables summarize expected outcomes based on analogous reactions reported in the literature.

Table 1: Reaction Conditions for Diels-Alder Reactions of Nitroalkenes

DienophileDieneSolventTemperature (°C)TimeReference
Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoateCyclopentadieneToluene120-1303-4 days[3]
β-Fluoro-β-nitrostyrenesCyclopentadieneo-Xylene110Not specified[4]
(E)-NitroalkenesIsopreneNot specifiedNot specifiedNot specified

Table 2: Representative Yields and Stereoselectivity

DienophileDieneYield (%)Diastereomeric Ratio (endo:exo)Reference
β-Fluoro-β-nitrostyrenesCyclopentadieneup to 97~1:1 (can be influenced by substituents)[4]
Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoateCyclopentadieneMixture of adductsNot specified[3]

Visualizations

Reaction Mechanism

The Diels-Alder reaction proceeds through a concerted, pericyclic transition state.

Caption: General mechanism of the Diels-Alder reaction.

Experimental Workflow

A general workflow for the synthesis and purification of Diels-Alder adducts.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Dienophile + Diene in Solvent) Start->Reaction_Setup Heating Heating (Reflux or Sealed Tube) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Monitoring->Heating Incomplete Workup Work-up (Solvent Removal) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the Diels-Alder reaction.

Applications in Drug Development

The nitro group is a versatile functional group in medicinal chemistry, known to be present in a variety of biologically active compounds.[5][6] It can act as a pharmacophore or a group that can be chemically modified to modulate the biological activity of a molecule.[6] The reduction of the nitro group to an amine is a common transformation that can significantly alter the pharmacological properties of a compound.

The cyclohexene scaffold produced from the Diels-Alder reaction is a common motif in many natural products and pharmaceuticals.[7] Cyclohexane derivatives have been reported to possess a wide range of biological activities, including antimicrobial and anticancer properties.[8][9]

The Diels-Alder adducts of this compound, with their nitro-functionalized cyclohexene core, represent promising starting points for the synthesis of novel therapeutic agents. The presence of two nitro groups offers multiple sites for chemical modification, allowing for the generation of a library of compounds for biological screening. For instance, selective reduction of one or both nitro groups, or their conversion to other functionalities, could lead to the discovery of new drug candidates with improved efficacy and selectivity. The nitrophenyl group itself is a structural feature found in some existing drugs.[10]

Conclusion

This compound serves as a highly reactive and versatile dienophile for Diels-Alder reactions. The protocols provided herein, adapted from closely related literature precedents, offer a reliable starting point for the synthesis of a variety of nitro-substituted cyclohexene derivatives. The rich functionality of these adducts makes them valuable intermediates for the synthesis of complex target molecules and for the exploration of new chemical entities in drug discovery programs. Further research into the pharmacological activities of these compounds is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols: Asymmetric Reduction of 1-(3-Nitrophenyl)-2-nitropropene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of nitroalkenes represents a powerful synthetic tool for accessing chiral nitroalkanes, which are versatile building blocks in organic synthesis and drug development. The resulting chiral nitro compounds can be readily converted into a variety of other functional groups, including valuable chiral amines, with high stereochemical fidelity. This application note details the organocatalytic asymmetric reduction of 1-(3-nitrophenyl)-2-nitropropene, a representative β,β-disubstituted nitroalkene bearing an electron-withdrawing group on the aromatic ring. Chiral thiourea-based organocatalysis in conjunction with a Hantzsch ester as a mild reducing agent provides an effective method for obtaining the corresponding chiral 1-(3-nitrophenyl)-2-nitropropane in high yield and enantioselectivity.

Significance in Drug Development

Chiral amines and other nitrogen-containing compounds are prevalent scaffolds in a vast array of pharmaceuticals. The asymmetric reduction of nitroalkenes provides a direct and efficient route to enantiomerically enriched β-chiral nitroalkanes, which serve as key precursors to these vital chiral amines and other derivatives. While the direct pharmacological profile of (R)- or (S)-1-(3-nitrophenyl)-2-nitropropane is not extensively documented, its structural motif is of significant interest. The 3-aminophenyl moiety, which can be derived from the corresponding nitro compound, is a key component in various bioactive molecules. The ability to introduce chirality at the adjacent carbon center opens avenues for the synthesis of novel drug candidates with potentially improved efficacy and reduced side effects. The nitro group itself is a known pharmacophore and can also act as a toxicophore, making its controlled transformation in a stereoselective manner a critical aspect of medicinal chemistry.

Asymmetric Reduction of β,β-Disubstituted Nitroalkenes: Quantitative Data

EntrySubstrate (β-Aryl-β-methyl-nitroalkene)CatalystYield (%)ee (%)
11-Phenyl-2-nitropropeneJacobsen-type thiourea9598
21-(4-Chlorophenyl)-2-nitropropeneJacobsen-type thiourea9297
31-(4-Methoxyphenyl)-2-nitropropeneJacobsen-type thiourea9696
41-(2-Naphthyl)-2-nitropropeneJacobsen-type thiourea9398

Data presented is for analogous substrates to illustrate the general efficacy of the described method.

Experimental Protocols

This section provides a detailed protocol for the asymmetric reduction of this compound based on established organocatalytic methods for similar substrates.[2][3]

Materials and Equipment
  • This compound

  • Chiral thiourea catalyst (e.g., a Jacobsen-type catalyst)

  • Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath (e.g., cryostat or ice bath)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, dichloromethane)

  • Rotary evaporator

  • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or a sealed vial under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the chiral thiourea catalyst (0.05 - 0.10 eq.), and anhydrous toluene to achieve a 0.1 M concentration of the substrate.

  • Pre-cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using a temperature-controlled bath.

  • Addition of Reducing Agent: Once the desired temperature is reached, add the Hantzsch ester (1.2 - 1.6 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature for the required time (typically 24 - 96 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion of the reaction, concentrate the mixture under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/dichloromethane) to afford the chiral 1-(3-nitrophenyl)-2-nitropropane.

  • Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the purified product is determined by chiral HPLC analysis using a suitable chiral stationary phase and mobile phase.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Analysis start Start add_substrate Add this compound and Chiral Catalyst to Flask start->add_substrate add_solvent Add Anhydrous Toluene add_substrate->add_solvent inert_atm Establish Inert Atmosphere (Ar/N2) add_solvent->inert_atm precool Pre-cool to Reaction Temperature inert_atm->precool add_reductant Add Hantzsch Ester precool->add_reductant stir Stir for 24-96h add_reductant->stir monitor Monitor Reaction (TLC/HPLC) stir->monitor concentrate Concentrate Reaction Mixture monitor->concentrate purify Purify by Column Chromatography concentrate->purify analyze Determine ee% by Chiral HPLC purify->analyze end End Product: Chiral 1-(3-Nitrophenyl)-2-nitropropane analyze->end

Caption: Experimental workflow for the asymmetric reduction of this compound.

Proposed Catalytic Cycle

catalytic_cycle catalyst Chiral Thiourea intermediate1 Activated Complex catalyst->intermediate1 H-bonding nitroalkene 1-(3-Nitrophenyl) -2-nitropropene nitroalkene->intermediate1 hantzsch Hantzsch Ester hantzsch->intermediate1 Hydride Transfer product_complex Product-Catalyst Complex intermediate1->product_complex Reduction oxidized_hantzsch Oxidized Hantzsch Ester intermediate1->oxidized_hantzsch product_complex->catalyst Catalyst Regeneration product Chiral Nitroalkane product_complex->product

Caption: Proposed catalytic cycle for the thiourea-catalyzed asymmetric reduction of a nitroalkene.

References

Application Notes and Protocols for the Metal-Free Synthesis of Quinolones Using Nitrostyrenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolones are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many pharmaceuticals, agrochemicals, and functional materials. Traditional synthetic routes to quinolones often rely on harsh reaction conditions or the use of transition metal catalysts, which can lead to toxic residues in the final products. Consequently, there is a growing interest in developing metal-free synthetic methodologies. This document provides detailed application notes and protocols for the metal-free synthesis of quinolones, with a particular focus on the use of readily available nitrostyrenes as key starting materials.

Recent advancements in organic synthesis have led to the development of novel metal-free strategies for quinolone synthesis.[1][2] These methods offer advantages such as milder reaction conditions, avoidance of toxic metal contaminants, and often, unique reactivity patterns. One notable approach is the transannulation reaction of indoles with nitrostyrenes, which provides a practical route to 3-substituted 2-quinolones.[3][4] Additionally, organocatalytic methods involving derivatives of nitrostyrenes have emerged as powerful tools for the enantioselective synthesis of related heterocyclic structures like dihydroquinolin-2-ones.[5]

This document will detail a key metal-free protocol for the synthesis of 3-substituted 2-quinolones and provide a summary of reaction conditions and yields for various substrates.

Experimental Protocols

Protocol 1: Metal-Free Transannulation of 2-Substituted Indoles with β-Nitrostyrenes

This protocol, based on the work of Aksenov and coworkers, describes a metal-free synthesis of 3-substituted 2-quinolones via a transannulation reaction in polyphosphoric acid (PPA).[3][4][6]

Materials:

  • 2-Substituted indole (e.g., 2-phenylindole)

  • β-Nitrostyrene derivative

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a stirred solution of the 2-substituted indole (1.0 mmol) in polyphosphoric acid (5 mL), add the β-nitrostyrene derivative (1.2 mmol).

  • Heat the reaction mixture at 80 °C and stir for the time indicated in Table 1.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted 2-quinolone.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 3-substituted 2-quinolones via the transannulation reaction of 2-substituted indoles with nitrostyrenes in polyphosphoric acid.[3][4]

Entry2-Substituted Indoleβ-NitrostyreneTime (h)ProductYield (%)
12-Phenylindoleβ-Nitrostyrene23,4-Diphenyl-2-quinolone85
22-Phenylindole4-Methyl-β-nitrostyrene2.54-(4-Methylphenyl)-3-phenyl-2-quinolone82
32-Phenylindole4-Methoxy-β-nitrostyrene34-(4-Methoxyphenyl)-3-phenyl-2-quinolone78
42-Phenylindole4-Chloro-β-nitrostyrene24-(4-Chlorophenyl)-3-phenyl-2-quinolone88
52-(4-Methylphenyl)indoleβ-Nitrostyrene2.53-(4-Methylphenyl)-4-phenyl-2-quinolone80
62-(4-Methoxyphenyl)indoleβ-Nitrostyrene33-(4-Methoxyphenyl)-4-phenyl-2-quinolone75

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the metal-free synthesis of 3-substituted 2-quinolones via the transannulation reaction.

G cluster_workflow Experimental Workflow start Start: Mixing Reactants reaction Reaction in Polyphosphoric Acid at 80 °C start->reaction 1. Add nitrostyrene to indole in PPA workup Aqueous Workup and Extraction reaction->workup 2. Quench with NaHCO3/ice purification Purification by Column Chromatography workup->purification 3. Extract with DCM product Final Product: 3-Substituted 2-Quinolone purification->product 4. Isolate pure product

Caption: General experimental workflow for the synthesis of 3-substituted 2-quinolones.

Proposed Reaction Mechanism

The proposed mechanism for the acid-catalyzed transannulation of indoles with nitrostyrenes to form 2-quinolones is a cascade process. This type of reaction is thought to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[7]

G cluster_mechanism Proposed Reaction Mechanism reactants Indole + Nitrostyrene michael_addition Michael Addition reactants->michael_addition PPA catalysis intermediate1 Nitronate Intermediate michael_addition->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Spiro-isoxazole Intermediate cyclization->intermediate2 ring_opening Ring Opening intermediate2->ring_opening intermediate3 Open-chain Intermediate ring_opening->intermediate3 ring_closure Ring Closure (Transannulation) intermediate3->ring_closure product 3-Substituted 2-Quinolone ring_closure->product

Caption: Proposed mechanism for the transannulation reaction.

Concluding Remarks

The metal-free synthesis of quinolones from nitrostyrenes represents a significant advancement in heterocyclic chemistry, offering a more environmentally benign and cost-effective alternative to traditional metal-catalyzed methods. The detailed protocol for the transannulation reaction provides a practical and efficient route to a variety of 3-substituted 2-quinolones. The versatility of this methodology, coupled with the ready availability of the starting materials, makes it an attractive approach for applications in medicinal chemistry and materials science. Further exploration of organocatalytic domino reactions starting from nitrostyrene derivatives is expected to yield novel and stereoselective pathways to complex quinolone structures.

References

Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of β-nitrostyrenes is a critical transformation in organic synthesis, particularly in the preparation of phenethylamines, a scaffold present in numerous natural products, pharmaceuticals, and psychoactive compounds.[1][2] Traditional methods for this reduction often rely on powerful reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.[2][3] While effective, these methods can suffer from drawbacks such as the need for inert atmospheres, special handling precautions, and sometimes, low yields.[2][3]

This application note details a facile and efficient one-pot procedure for the reduction of β-nitrostyrenes to their corresponding phenethylamines using a combination of sodium borohydride (NaBH4) and a catalytic amount of copper(II) chloride (CuCl2).[1][3] This method offers several advantages, including mild reaction conditions, short reaction times (10-30 minutes), high yields (62-83%), and the absence of a need for an inert atmosphere, making it a scalable and practical alternative for laboratory and potential industrial applications.[1][3][4]

Reaction Principle

The NaBH4/CuCl2 system effectively reduces both the nitro group and the carbon-carbon double bond of the nitrostyrene.[4] It is proposed that copper(II) is first reduced to active copper(0) by sodium borohydride.[2][4] This in-situ generated species then facilitates the reduction of the nitrostyrene to the corresponding phenethylamine. This method has also been shown to be effective for the reduction of other functional groups like aromatic nitro compounds and esters, while being tolerant to functional groups such as carboxylic acids, amides, and aryl halides.[3][4]

Experimental Protocol

This protocol is based on the procedure described by D'Andrea et al. in Beilstein J. Org. Chem. (2025).[1]

Materials:

  • β-Nitrostyrene substrate

  • Sodium borohydride (NaBH4)

  • Copper(II) chloride (CuCl2)

  • Isopropyl alcohol (IPA)

  • Water (H2O)

  • Sodium hydroxide (NaOH) solution (25-35%)

  • Magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or diethyl ether) for salt formation

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.

  • Substrate Addition: To the stirred suspension, add the β-nitrostyrene (1 equivalent) in small portions. An exothermic reaction may be observed.[5] Allow the reaction to proceed until the initial yellow color of the nitrostyrene disappears.[6]

  • Catalyst Addition: Prepare a 2M solution of copper(II) chloride in water. Add a catalytic amount (0.1 equivalents) of the CuCl2 solution dropwise to the reaction mixture.[4][6] This may also cause an exothermic reaction.[5]

  • Heating: Heat the reaction mixture to 80°C and reflux for the time specified for the particular substrate (typically 10-30 minutes).[1][4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add a 25-35% solution of sodium hydroxide under stirring.[4][5]

    • Separate the phases. Extract the aqueous phase with isopropyl alcohol (3 x volume of the aqueous phase).[5]

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.[1][5]

    • Filter the drying agent.

  • Product Isolation:

    • The product can be isolated as the freebase by evaporating the solvent under reduced pressure.

    • For isolation as the hydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and add a stoichiometric amount of HCl solution (e.g., 4M in dioxane).[5]

    • The precipitated hydrochloride salt can then be collected by filtration, washed with a dry solvent (e.g., dry acetone), and dried.[5]

Data Presentation

The following table summarizes the reaction times and yields for the reduction of various β-nitrostyrene derivatives as reported by D'Andrea et al. (2025).[1]

EntrySubstrateProductTime (min)Yield (%)
1β-NitrostyrenePhenethylamine1583
24-Methoxy-β-nitrostyrene2-(4-Methoxyphenyl)ethan-1-amine1082
32,5-Dimethoxy-β-methyl-β-nitrostyrene1-(2,5-Dimethoxyphenyl)propan-2-amine3062
42,5-Dimethoxy-β-nitrostyrene2-(2,5-Dimethoxyphenyl)ethan-1-amine1082
52-Methyl-4,5-(methylenedioxy)-β-nitrostyrene2-(2-Methyl-4,5-(methylenedioxy)phenyl)ethan-1-amine3065
63,4,5-Trimethoxy-β-nitrostyrene2-(3,4,5-Trimethoxyphenyl)ethan-1-amine3071

Visualizations

Experimental Workflow

G Experimental Workflow for Nitrostyrene Reduction cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Product Isolation A Suspend NaBH4 in IPA/H2O B Add Nitrostyrene A->B C Add CuCl2 solution B->C D Heat to 80°C and Reflux C->D E Cool to RT and add NaOH D->E F Phase Separation and Extraction E->F G Drying of Organic Phase F->G H Solvent Evaporation (Freebase) G->H I Salt Formation and Filtration (HCl Salt) G->I

Caption: Workflow for the reduction of nitrostyrenes using NaBH4/CuCl2.

Proposed Reaction Mechanism

Caption: Proposed mechanism involving in-situ generation of active copper.

Conclusion

The reduction of β-nitrostyrenes using sodium borohydride and catalytic copper(II) chloride is a robust, efficient, and user-friendly method for the synthesis of phenethylamines.[3] Its mild conditions, short reaction times, and high yields make it an attractive alternative to traditional reduction methods, particularly in the context of drug discovery and development where rapid access to diverse amine scaffolds is crucial.[1][4] The procedure's tolerance for various functional groups further enhances its synthetic utility.[3][4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Nitrophenyl)-2-nitropropene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(3-nitrophenyl)-2-nitropropene.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a Henry condensation reaction (also known as a nitroaldol reaction). This involves the base-catalyzed reaction of 3-nitrobenzaldehyde with nitroethane. The reaction typically proceeds by deprotonation of nitroethane by a base to form a resonance-stabilized anion, which then acts as a nucleophile, attacking the carbonyl carbon of 3-nitrobenzaldehyde. The resulting β-nitro alcohol intermediate is subsequently dehydrated to yield the final product, this compound.

Q2: What catalysts are effective for this synthesis?

A2: Various basic catalysts can be employed for the Henry condensation to synthesize nitrostyrenes. These include primary amines such as n-butylamine, cyclohexylamine, and methylamine, as well as ammonium acetate. The choice of catalyst can influence reaction time and yield.

Q3: Which solvents are suitable for this reaction?

A3: The selection of a solvent is critical and often depends on the chosen catalyst. Common solvents include lower alcohols like ethanol and isopropanol, glacial acetic acid, and aromatic hydrocarbons such as toluene and benzene. In some cases, the reaction can be run using an excess of nitroethane as the solvent.

Q4: What is a typical yield for the synthesis of this compound?

A4: The yield of this compound is influenced by several factors, including the choice of catalyst, solvent, reaction temperature, and reaction time. Generally, benzaldehydes with electron-withdrawing groups, such as a nitro group, tend to produce higher yields in Henry reactions.[1] For instance, reactions with nitrobenzaldehyde have been reported to achieve yields as high as 95%.[1] A patented process for the similar compound 1-(3-hydroxyphenyl)-2-nitropropene reports a yield of 75%.[2] For the closely related 1-phenyl-2-nitropropene, yields typically range from 60% to over 80%, depending on the specific conditions.[3][4]

Data Presentation: Comparison of Catalysts and Solvents for Nitrostyrene Synthesis

The following table summarizes yields for the synthesis of 1-phenyl-2-nitropropene, which can serve as a reference for optimizing the synthesis of its 3-nitro analogue.

CatalystSolventYield (%)
n-ButylamineToluene or Benzene60-66%
n-ButylamineEthanol64%
CyclohexylamineAcetic Acid62%
MethylamineAlcohol (Ethanol or Isopropanol)71-81%
Ammonium AcetateNitroethane63%

Data compiled from various reported synthesis methods for 1-phenyl-2-nitropropene and may serve as a baseline for this compound synthesis.[3][4]

Experimental Protocols

Key Experimental Protocol: Ammonium Acetate Catalysis in Acetic Acid

This protocol is adapted from a method for a structurally similar compound, 1-(3-hydroxyphenyl)-2-nitropropene, and is expected to be effective for the synthesis of the 3-nitro analogue.[2]

Materials:

  • 3-Nitrobenzaldehyde

  • Nitroethane

  • Anhydrous Acetic Acid

  • Ammonium Acetate

  • Ice-water

Procedure:

  • Dissolve 3-nitrobenzaldehyde and nitroethane in anhydrous acetic acid in a suitable reaction vessel.

  • Add ammonium acetate to the solution to act as the catalyst.

  • Heat the reaction mixture to 80°C and maintain this temperature with stirring for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into five times its volume of ice-water while stirring.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with water until the filtrate is neutral.

  • Dry the product in vacuo at 40°C.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Insufficient reaction time or temperature- Water in the reaction mixture (for some methods)- Incorrect stoichiometry- Use a fresh, high-purity catalyst.- Ensure the reaction is heated to the specified temperature for the full duration.- Use anhydrous solvents and reagents where specified.- Carefully measure all reactants to ensure correct molar ratios.
Oily Product Instead of Crystals - Impurities present- Incomplete reaction- Supersaturation- Recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol).- Ensure the reaction has gone to completion by extending the reaction time or re-evaluating the temperature.- Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.
Formation of Side Products - Reaction temperature too high- Incorrect catalyst or solvent- Carefully control the reaction temperature to avoid polymerization or degradation.- Optimize the catalyst and solvent system. Refer to the data table for guidance.
Difficulty in Product Purification - Product is contaminated with starting materials or byproducts.- Wash the crude product thoroughly. Recrystallization is a highly effective method for purification. Column chromatography can be used for difficult separations.

Visualizations

Chemical Reaction Pathway

Reaction_Pathway Synthesis of this compound 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Intermediate β-Nitro Alcohol Intermediate 3-Nitrobenzaldehyde->Intermediate Nitroethane Nitroethane Nitroethane->Intermediate Base_Catalyst Base_Catalyst Base_Catalyst->Intermediate Product This compound Intermediate->Product Water Water Intermediate->Water

Caption: Henry condensation pathway for this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis A 1. Mix Reactants (3-Nitrobenzaldehyde, Nitroethane, Solvent, Catalyst) B 2. Heat and Stir (e.g., 80°C for 2 hours) A->B C 3. Cool Reaction Mixture B->C D 4. Precipitate Product (Pour into ice-water) C->D E 5. Isolate Product (Filtration) D->E F 6. Wash and Dry E->F G 7. Purify (Optional) (Recrystallization) F->G

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Common Synthesis Issues Start Low Yield? Check_Conditions Check Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Reagents Check Reagent Purity (Catalyst, Solvents) Start->Check_Reagents Optimize Optimize Catalyst/Solvent Check_Conditions->Optimize Check_Reagents->Optimize Oily_Product Oily Product? Recrystallize Recrystallize from appropriate solvent Oily_Product->Recrystallize Yes Induce_Crystallization Induce Crystallization (Scratching, Seed Crystal) Oily_Product->Induce_Crystallization Yes End Improved Yield Oily_Product->End No Recrystallize->End Induce_Crystallization->End Optimize->Oily_Product

Caption: A logical flowchart for troubleshooting low yield and product isolation issues.

References

Technical Support Center: Reduction of 1-(3-Nitrophenyl)-2-nitropropene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 1-(3-nitrophenyl)-2-nitropropene to its corresponding amine, 1-(3-nitrophenyl)propan-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reduction of both the nitro group and the alkene is a multi-step process. Insufficient reducing agent, low reaction temperature, or inadequate reaction time can lead to the formation of intermediates such as 1-(3-nitrophenyl)-2-nitropropane or the corresponding oxime.

  • Side Reactions: Several side reactions can compete with the desired reduction, leading to the formation of byproducts and consuming the starting material. Common side products include the corresponding oxime, ketone, and hydroxylamine.

  • Sub-optimal Reagent Quality: The purity and activity of the reducing agent (e.g., LiAlH₄, NaBH₄) and catalyst are crucial. Degradation of reagents due to improper storage can significantly impact their effectiveness.

  • Poor Temperature Control: The reduction of nitro compounds is often exothermic. A rapid increase in temperature can promote side reactions and polymerization, leading to a complex mixture and reduced yield of the desired amine.

Q2: I've isolated a byproduct that is not the desired amine. How can I identify it?

A2: The identity of the byproduct can often be inferred from its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and the reaction conditions used. Here are some common byproducts and their characteristics:

  • 1-(3-nitrophenyl)propan-2-one (Ketone): This can form from the hydrolysis of the nitroalkane intermediate, particularly during acidic workup. Its presence can be confirmed by a characteristic carbonyl stretch in the IR spectrum (around 1715 cm⁻¹) and the absence of the amine protons in the ¹H NMR spectrum.

  • 1-(3-nitrophenyl)propan-2-one Oxime: Incomplete reduction of the nitro group can lead to the formation of the oxime. This can be identified by the presence of a C=N bond in the IR spectrum and a characteristic oxime proton signal in the ¹H NMR spectrum.

  • N-[1-(3-nitrophenyl)propan-2-yl]hydroxylamine: This hydroxylamine derivative is another product of incomplete nitro group reduction.[1] It can be challenging to isolate as it may be unstable. Mass spectrometry can be a useful tool for its identification.

Q3: How can I minimize the formation of the ketone byproduct?

A3: The formation of 1-(3-nitrophenyl)propan-2-one typically occurs during the workup. To minimize its formation:

  • Use a basic workup: Quench the reaction with a base (e.g., aqueous NaOH) instead of an acid. This will help to avoid the acidic conditions that promote the hydrolysis of the nitroalkane intermediate to the ketone.

  • Control the workup temperature: Perform the workup at low temperatures (e.g., 0 °C) to reduce the rate of hydrolysis.

  • Prompt extraction: After quenching the reaction, promptly extract the product into an organic solvent to minimize its contact time with the aqueous phase.

Q4: My reaction mixture turned into a thick, intractable tar. What happened?

A4: Polymerization of the starting material or intermediates is a likely cause. This can be triggered by:

  • High reaction temperatures: As mentioned, poor temperature control can lead to uncontrolled polymerization.

  • Presence of acidic or basic impurities: These can catalyze the polymerization of the nitrostyrene. Ensure your starting material and solvents are pure.

  • Prolonged reaction times: In some cases, extending the reaction time unnecessarily can lead to product degradation and polymerization.

To avoid this, ensure gradual addition of reagents, efficient stirring, and careful monitoring of the reaction temperature.

Summary of Potential Side Reactions and Products

Side Product NameChemical StructureFormation PathwayMitigation Strategies
1-(3-nitrophenyl)propan-2-one₃O₂N-C₆H₄-CH₂-C(=O)-CH₃Hydrolysis of the nitroalkane intermediate, often during acidic workup.Use a basic workup; maintain low temperatures during workup; prompt extraction.
1-(3-nitrophenyl)propan-2-one Oxime₃O₂N-C₆H₄-CH₂-C(=NOH)-CH₃Incomplete reduction of the nitro group.Ensure a sufficient excess of the reducing agent; optimize reaction time and temperature.
N-[1-(3-nitrophenyl)propan-2-yl]hydroxylamine₃O₂N-C₆H₄-CH₂-CH(NHOH)-CH₃Partial reduction of the nitro group.[1]Use a stronger reducing agent or more forcing conditions (higher temperature, longer reaction time).
1-(3-nitrophenyl)-2-nitropropane₃O₂N-C₆H₄-CH₂-CH(NO₂)-CH₃Incomplete reduction of the alkene double bond.Ensure the chosen reducing agent is capable of reducing both the nitro group and the alkene; optimize catalyst and reaction conditions.

Detailed Experimental Protocol: Reduction using NaBH₄/CuCl₂

This protocol is a representative method for the reduction of this compound.[2][3][4][5]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Copper(II) chloride (CuCl₂)

  • Isopropyl alcohol (IPA)

  • Water

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 25%)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane) for salt formation (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sodium borohydride (7.5 equivalents) in a mixture of isopropyl alcohol and water (2:1 v/v).

  • To this stirred suspension, carefully add this compound (1 equivalent) in portions. The reaction is exothermic, and the temperature may rise to 50-60°C.

  • After the addition is complete, add a solution of copper(II) chloride (0.1 equivalents) in water dropwise. A further exotherm may be observed.

  • Heat the reaction mixture to 80°C and maintain this temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a 25% aqueous solution of sodium hydroxide with stirring to quench the reaction and precipitate metal salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-nitrophenyl)propan-2-amine.

  • (Optional) For purification and isolation as the hydrochloride salt, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent dropwise until precipitation is complete. Filter the solid, wash with cold solvent, and dry under vacuum.

Visualizations

ReactionPathways Start This compound Nitroalkane 1-(3-Nitrophenyl)-2-nitropropane Start->Nitroalkane Reduction of C=C Amine 1-(3-Nitrophenyl)propan-2-amine (Desired Product) Start->Amine Complete Reduction Nitroalkane->Amine Reduction of NO2 Oxime 1-(3-nitrophenyl)propan-2-one Oxime Nitroalkane->Oxime Incomplete NO2 Reduction Ketone 1-(3-nitrophenyl)propan-2-one Nitroalkane->Ketone Hydrolysis (Workup) Hydroxylamine N-[1-(3-nitrophenyl)propan-2-yl]hydroxylamine Nitroalkane->Hydroxylamine Partial NO2 Reduction

Caption: Reaction pathways in the reduction of this compound.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckReaction Analyze Crude Product by TLC/NMR/MS Start->CheckReaction IncompleteReaction Incomplete Reaction: - Starting material present - Nitroalkane intermediate present CheckReaction->IncompleteReaction Yes SideProducts Side Products Detected: - Oxime - Ketone - Hydroxylamine CheckReaction->SideProducts No Polymerization Polymeric Material/Tar CheckReaction->Polymerization Tar? Solution1 Increase reaction time/temperature Increase reducing agent stoichiometry IncompleteReaction->Solution1 Solution2 Optimize workup (basic, low temp) Purify by chromatography/distillation SideProducts->Solution2 Solution3 Improve temperature control Ensure reagent purity Polymerization->Solution3

References

Purification of crude 1-(3-Nitrophenyl)-2-nitropropene by recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 1-(3-Nitrophenyl)-2-nitropropene

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude this compound by recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude this compound product is an oil and will not solidify. How can I proceed with recrystallization?

A1: Oiling out is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present. Here are several troubleshooting steps:

  • Solvent Selection: You may be using a solvent in which the compound is too soluble, or the solvent polarity may not be optimal. Try a less polar solvent system. For instance, if you are using pure methanol, try a mixture of methanol and water, or switch to isopropanol or ethanol.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.

    • Reduce Solvent Volume: It's possible you've used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2]

  • Purification Prior to Recrystallization: If the product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.

Q2: I have dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?

A2: This is a common issue that can often be resolved with the following techniques:

  • Ensure Supersaturation: The solution may not be saturated enough for crystals to form. Reheat the solution and reduce the solvent volume by boiling some of it off. Then, allow it to cool slowly.[1][2]

  • Cooling Rate: Very rapid cooling can sometimes inhibit crystallization. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Initiate Nucleation: As mentioned in A1, try scratching the flask with a glass rod or adding a seed crystal.[2]

  • Try a Different Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

Q3: The recrystallization process resulted in a very low yield. What are the potential causes and how can I improve it?

A3: A low yield can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[2] To check this, you can try to evaporate some of the mother liquor to see if more product crystallizes.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), some product may crystallize out along with the impurities. Ensure your filtration apparatus is pre-heated.

  • Inappropriate Solvent Choice: If the compound has some solubility in the cold solvent, product will be lost in the mother liquor. Consider a solvent in which the compound is less soluble at low temperatures.

Q4: What are the likely impurities in my crude this compound sample?

A4: The synthesis of this compound is typically achieved through a Henry reaction (nitroaldol reaction) between 3-nitrobenzaldehyde and nitroethane.[3] Potential impurities include:

  • Unreacted Starting Materials: 3-nitrobenzaldehyde and nitroethane.

  • β-Nitro Alcohol Intermediate: The initial product of the Henry reaction is a β-nitro alcohol, which is then dehydrated to the nitropropene. Incomplete dehydration can leave this intermediate as an impurity.

  • Side-Products: Depending on the reaction conditions, other side-products from condensation or polymerization reactions may be present.

Q5: What is a suitable solvent for the recrystallization of this compound?

  • Alcohols: Methanol, ethanol, or isopropanol are frequently used.[4]

  • Hydrocarbons: Hexane has also been reported for the recrystallization of the unsubstituted analogue.[4]

  • Mixed Solvent Systems: A mixture of solvents, such as ethanol/water or acetone/hexane, can also be effective. The ideal solvent or solvent system often needs to be determined experimentally.

Data Presentation

Table 1: Mole Fraction Solubility (x) of 1-(3-nitrophenyl)ethanone in Various Solvents [5]

Temperature (K)MethanolEthanoln-PropanolIsopropanolAcetoneToluene
278.150.04580.03210.02650.02510.28950.1452
283.150.05530.03890.03210.03030.32510.1698
288.150.06650.04690.03870.03650.36420.1981
293.150.07960.05640.04650.04390.40710.2306
298.150.09490.06760.05590.05280.45410.2679
303.150.11280.08080.06700.06340.50550.3108
308.150.13370.09640.08010.07590.56160.3599
313.150.15810.11470.09540.09060.62270.4161
318.150.18660.13630.11340.10800.68920.4799

Note: This data is for 1-(3-nitrophenyl)ethanone and should be used as a qualitative guide for solvent selection for this compound.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol is adapted from procedures for the closely related 1-phenyl-2-nitropropene.[4]

  • Solvent Selection: Based on small-scale preliminary tests, select a suitable solvent (e.g., isopropanol). A good solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid has just dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Gravity Filtration (Optional) dissolved_solution->hot_filtration filtrate Hot, Pure Filtrate hot_filtration->filtrate slow_cooling Slow Cooling to RT filtrate->slow_cooling ice_bath Ice Bath Cooling slow_cooling->ice_bath crystal_slurry Crystal Slurry ice_bath->crystal_slurry vacuum_filtration Vacuum Filtration crystal_slurry->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash drying Drying wash->drying pure_crystals Pure Crystalline Product drying->pure_crystals

Caption: Experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Catalyst Loading for Nitrostyrene Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of nitrostyrene.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for nitrostyrene hydrogenation?

A1: A common starting point for catalyst loading is 10% (w/w) of palladium on activated charcoal (Pd/C) relative to the nitrostyrene substrate.[1] However, the optimal loading can vary significantly based on the specific substrate, desired selectivity, and reaction conditions. Some protocols have reported using a substrate-to-catalyst molar ratio of approximately 10:1 (substrate:Pd).[2][3]

Q2: Which solvents are recommended for nitrostyrene hydrogenation?

A2: Polar, protic solvents like methanol and ethanol are generally good choices as they can accelerate the rate of hydrogenation.[1][4] Other solvents such as ethyl acetate, acetone, and THF have also been used successfully.[1] The choice of solvent can also influence selectivity; for instance, non-polar solvents may favor the hydrogenation of one functional group over another.

Q3: How does reaction temperature affect the hydrogenation of nitrostyrene?

A3: Higher temperatures can increase the reaction rate, but also may lead to undesirable side reactions, such as polymerization of the nitrostyrene.[5] Some procedures recommend conducting the reaction at low temperatures (e.g., 0°C) to improve selectivity and minimize side reactions, although this may require a higher catalyst loading or longer reaction time.[2][5][6]

Q4: What is the role of acid in the reaction mixture?

A4: The addition of an acid, such as hydrochloric acid (HCl), can help to prevent the formation of secondary amines by protecting the newly formed primary amine in situ.[5] However, the presence of acid can also lead to hydrolysis of intermediates, particularly at higher temperatures.[5]

Q5: How can I improve the selectivity of the reaction towards the desired aminostyrene?

A5: Achieving high selectivity for the desired aminostyrene over other potential products like ethylnitrobenzene or ethylaniline is a common challenge.[7][8][9] Selectivity can be influenced by several factors:

  • Catalyst choice and modification: Using catalyst promoters or specific catalyst supports can enhance selectivity. For example, cobalt-promoted platinum catalysts have been shown to increase selectivity towards 3-aminostyrene.[9]

  • Reaction conditions: Adjusting temperature, pressure, and solvent can steer the reaction towards the desired product.[10] For instance, basic conditions may favor the hydrogenation of the nitro group, while acidic conditions might favor the reduction of the C=C double bond.[11]

  • Catalyst deactivation: In some cases, selectively poisoning the catalyst can improve selectivity.[11]

Troubleshooting Guide

Issue 1: Low or No Conversion of Nitrostyrene

Possible Cause Suggested Solution
Inactive Catalyst The catalyst may be old or have been improperly stored. Try using a fresh batch of catalyst.[1]
Catalyst Poisoning Impurities in the starting material, solvent, or from previous reactions can poison the catalyst. Ensure high-purity reagents and thoroughly clean glassware. Some functional groups, like sulfur-containing compounds, are known catalyst poisons.[1]
Insufficient Hydrogen Ensure a continuous and adequate supply of hydrogen. For balloon hydrogenations, use a double-layered balloon to minimize leakage.[4] If using a pressurized system, check for leaks.
Poor Mass Transfer Inadequate stirring can limit the contact between the hydrogen gas, the catalyst, and the substrate. Stir the reaction mixture vigorously.[4] Increasing the solvent surface area in the flask can also help.[1]
Sub-optimal Conditions The reaction may require more forcing conditions. Consider increasing the hydrogen pressure or temperature, but be mindful of potential side reactions.[1][6]

Issue 2: Low Selectivity (Formation of Multiple Products)

Possible Cause Suggested Solution
Reaction Conditions Favoring Side Reactions The chosen temperature, pressure, or solvent may promote the formation of undesired byproducts. Systematically vary these parameters to find the optimal conditions for your specific substrate.
Over-hydrogenation If the desired product is the aminostyrene, prolonged reaction times or harsh conditions can lead to the subsequent reduction of the vinyl group to form ethylaniline. Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction at the optimal time.[4]
Catalyst Type The catalyst itself may not be selective enough. Consider screening different catalysts (e.g., Pt-based, Ni-based) or using a modified catalyst with promoters to enhance selectivity.[6][9]
Incorrect pH The pH of the reaction mixture can significantly influence selectivity. Experiment with adding acid or base to the reaction mixture.[11]

Data Presentation

Table 1: Effect of Catalyst and Conditions on Nitrostyrene Hydrogenation

SubstrateCatalystCatalyst LoadingConditionsProductYieldReference
3,4-Methylenedioxy-β-nitrostyrene5% Pd/C (K-type)~10 mol% Pd0°C, 1 atm H₂, EtOH, 12M HCl3,4-Methylenedioxy-phenethylamine71%[2][3]
3,4-Dimethoxy-β-nitrostyrene5% Pd/C (K-type)~10 mol% PdRT, 24h, 1 atm H₂, EtOH, 12M HCl3,4-Dimethoxy-phenethylamine73%[2]
4-Hydroxy-3-methoxy-β-nitrostyrene5% Pd/C (K-type)~10 mol% Pd0°C, 3h, 1 atm H₂, EtOH, 12M HCl4-Hydroxy-3-methoxy-phenethylamine81%[2]
3-NitrostyreneCo/Pt/PAC0.15 wt% Co, 0.50 wt% Pt100°C, 4 MPa H₂, Toluene3-Aminostyrene>95% selectivity[9]

Experimental Protocols

Detailed Protocol for the Hydrogenation of β-Nitrostyrene using Pd/C

This protocol is a general guideline and may require optimization for specific substrates.

Safety Precautions:

  • Palladium on carbon (Pd/C) is pyrophoric and can ignite in the presence of flammable solvents and air. Handle with care in an inert atmosphere.[1][4]

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources.[4]

  • Always have a fire extinguisher readily available.[4]

Materials:

  • β-Nitrostyrene derivative

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon (double-layered recommended)[4]

  • Septa and needles

  • Vacuum/inert gas manifold

  • Celite for filtration

Procedure:

  • Flask Preparation: Flame-dry a three-neck round-bottom flask and allow it to cool to room temperature under a stream of inert gas (e.g., argon or nitrogen).

  • Catalyst Addition: Weigh the desired amount of 10% Pd/C and add it to the flask under a positive pressure of inert gas.

  • Solvent and Substrate Addition: Add the solvent (e.g., ethanol) to the flask, ensuring the catalyst is fully wetted. Then, add the β-nitrostyrene derivative to the flask.

  • Inert Gas Purge: Seal the flask and purge the system with an inert gas for several minutes to remove any residual oxygen.

  • Hydrogen Introduction: Connect a hydrogen-filled balloon to one neck of the flask via a needle. Carefully evacuate the flask to a moderate vacuum and then backfill with hydrogen from the balloon. Repeat this purge cycle 3-5 times to ensure an inert hydrogen atmosphere.[4]

  • Reaction: Vigorously stir the reaction mixture at the desired temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

    • Prepare a pad of Celite in a Buchner funnel and wet it with the reaction solvent.

    • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the Celite pad with additional solvent to ensure all the product is collected.

    • CAUTION: Do not allow the Celite pad with the catalyst to dry, as it can ignite.[1] Quench the Celite/catalyst mixture with water and dispose of it in a designated waste container.[1]

    • The filtrate containing the product can then be concentrated and purified as required.

Visualizations

Experimental_Workflow A 1. Flask Preparation (Flame-dry, inert atmosphere) B 2. Add Catalyst (Pd/C) (Under inert gas) A->B C 3. Add Solvent and Substrate B->C D 4. Purge with Inert Gas C->D E 5. Introduce Hydrogen (3x vacuum/H2 cycles) D->E F 6. Stir Reaction Mixture (Monitor progress) E->F G 7. Purge with Inert Gas (Remove H2) F->G H 8. Filter through Celite (Remove catalyst) G->H I 9. Product Isolation (Concentrate and purify) H->I

Caption: General experimental workflow for nitrostyrene hydrogenation.

Troubleshooting_Tree Start Low or No Conversion? Cause1 Inactive Catalyst? Start->Cause1 Yes Solution1 Use fresh catalyst. Cause1->Solution1 Yes Cause2 Catalyst Poisoning? Cause1->Cause2 No Solution2 Purify starting materials. Cause2->Solution2 Yes Cause3 Insufficient H2 or Mass Transfer? Cause2->Cause3 No Solution3 Check H2 supply, stir vigorously. Cause3->Solution3 Yes Cause4 Sub-optimal Conditions? Cause3->Cause4 No Solution4 Increase temperature or pressure. Cause4->Solution4 Yes

Caption: Troubleshooting decision tree for low conversion.

Reaction_Pathways Nitrostyrene Nitrostyrene Aminostyrene Aminostyrene (Desired Product) Nitrostyrene->Aminostyrene H2, Catalyst (Nitro group reduction) Ethylnitrobenzene Ethylnitrobenzene (Byproduct) Nitrostyrene->Ethylnitrobenzene H2, Catalyst (Vinyl group reduction) Ethylaniline Ethylaniline (Byproduct) Aminostyrene->Ethylaniline H2, Catalyst (Over-hydrogenation) Ethylnitrobenzene->Ethylaniline H2, Catalyst (Further reduction)

Caption: Reaction pathways in nitrostyrene hydrogenation.

References

Technical Support Center: Selective Reduction of 1-(3-Nitrophenyl)-2-nitropropene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective reduction of the aliphatic nitro group in 1-(3-Nitrophenyl)-2-nitropropene to yield 1-(3-Nitrophenyl)-2-nitropropane.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective reduction of this compound?

The main challenge is to selectively reduce the conjugated double bond of the nitropropene moiety to a single bond without affecting the aromatic nitro group. Many common reducing agents can also reduce the aromatic nitro group or lead to the formation of byproducts.[1][2]

Q2: Which reagents are recommended for the selective reduction of the nitroalkene group in the presence of an aromatic nitro group?

Sodium borohydride (NaBH₄) is a commonly used and effective reagent for the chemoselective reduction of α,β-unsaturated nitroalkenes to the corresponding nitroalkanes.[3][4] It is generally mild enough not to reduce the aromatic nitro group under controlled conditions.[5] Other potential reagents include tri-n-butyltin hydride, although this involves the use of tin compounds which can be toxic and difficult to remove.[6][7]

Q3: Why is catalytic hydrogenation (e.g., H₂/Pd-C) not ideal for this specific transformation?

Catalytic hydrogenation is a powerful reduction method, but it often lacks selectivity between different types of nitro groups and other reducible functionalities.[8] In the case of this compound, catalytic hydrogenation is likely to reduce both the aliphatic and aromatic nitro groups, as well as the carbon-carbon double bond, leading to the formation of 1-(3-aminophenyl)-2-aminopropane.[2][9]

Q4: Can I use metal-based reductions like Fe/HCl?

Reagents like iron (Fe) in acidic media are classic for the reduction of aromatic nitro groups to anilines.[8][10] Therefore, these conditions would likely lead to the reduction of the aromatic nitro group rather than the desired selective reduction of the nitroalkene.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low to no conversion of starting material 1. Inactive or old sodium borohydride. 2. Insufficient amount of reducing agent. 3. Reaction temperature is too low. 4. Poor quality of solvents.1. Use a fresh, unopened container of NaBH₄. 2. Increase the molar equivalents of NaBH₄ incrementally (e.g., from 2 eq. to 3-4 eq.).[5] 3. Allow the reaction to warm to room temperature after the initial cooling period. 4. Ensure solvents are dry and of appropriate grade.
Formation of a significant amount of byproduct (reduction of the aromatic nitro group) 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Use of a stronger reducing agent or a co-reagent that enhances the reducing power of NaBH₄.[11][12]1. Maintain a low temperature (0-5 °C) during the addition of NaBH₄ and monitor the reaction progress closely using TLC. 2. Quench the reaction as soon as the starting material is consumed. 3. Avoid the use of transition metal salt additives with NaBH₄ unless selectivity has been established.
Complex mixture of unidentified products 1. Decomposition of the starting material or product. 2. Side reactions such as polymerization of the nitroalkene. 3. Reaction workup is too harsh (e.g., strongly acidic or basic conditions).1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Add the NaBH₄ portion-wise to control the exotherm. 3. Use a mild workup procedure, such as quenching with saturated ammonium chloride solution.
Difficulty in isolating the product 1. Product is too soluble in the aqueous phase during extraction. 2. Formation of an emulsion during workup.1. Saturate the aqueous layer with NaCl before extraction to decrease the polarity. 2. Use a larger volume of organic solvent for extraction. 3. If an emulsion forms, allow the mixture to stand or add a small amount of brine to break it.

Experimental Protocols

Method 1: Selective Reduction using Sodium Borohydride

This method is adapted from general procedures for the selective reduction of conjugated nitroalkenes.[3]

Reaction Scheme:

This compound → 1-(3-Nitrophenyl)-2-nitropropane

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in a mixture of THF and Methanol (e.g., a 4:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (2.0-3.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is approximately 6-7.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

Method Reducing Agent Solvent Temp (°C) Time (h) Yield (%) Selectivity Reference
1NaBH₄THF/MeOH0 - RT0.5 - 262-82High for nitroalkene reduction[3]
2(n-Bu)₃SnHWater (Microwave)N/A0.1 - 0.5up to 95High for nitroalkene reduction[6][7]

Note: The yields are based on general procedures for nitroalkene reductions and may vary for the specific substrate.

Visualizations

Experimental Workflow for Sodium Borohydride Reduction

G Workflow for Selective NaBH4 Reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Substrate in THF/MeOH B Cool to 0-5 °C A->B C Add NaBH4 Portion-wise B->C D Stir and Monitor by TLC C->D E Quench with 1M HCl D->E F Extract with Organic Solvent E->F G Wash with NaHCO3 & Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Isolated Product I->J

Caption: Workflow for the selective reduction of this compound using NaBH₄.

Logical Relationship of Reagent Selection

G Reagent Selection Logic A Goal: Selectively Reduce Aliphatic Nitroalkene B Candidate Reagents A->B C NaBH4 B->C D H2 / Pd-C B->D E Fe / HCl B->E F Reduces Nitroalkenes C->F Action G Mild: Does Not Reduce Aromatic Nitro C->G Selectivity H Reduces Both Nitro Groups D->H Action I Reduces Aromatic Nitro Group E->I Action J Selected Method F->J G->J J->C

Caption: Decision process for selecting a suitable reducing agent for the desired transformation.

References

Technical Support Center: Synthesis of 1-(3-Nitrophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the synthesis of 1-(3-nitrophenyl)propan-2-amine via the reduction of 1-(3-nitrophenyl)-2-nitropropene. The primary focus is on the identification and removal of common byproducts.

Frequently Asked Questions (FAQs)

Q1: My post-reduction reaction mixture shows multiple spots on TLC analysis besides the desired amine. What are these impurities?

A1: During the reduction of this compound, incomplete reaction or side reactions can lead to the formation of byproducts. The most common byproducts are 1-(3-nitrophenyl)propan-2-one and 1-(3-nitrophenyl)propan-2-oxime. The ketone can arise from the hydrolysis of an intermediate imine, while the oxime is a common result of partial reduction of the nitro group.

Q2: How can I confirm the presence of ketone and oxime byproducts in my crude product?

A2: Spectroscopic methods are ideal for confirming the presence of these byproducts.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1715 cm⁻¹ for the ketone and a C=N stretch around 1650 cm⁻¹ for the oxime.

  • ¹H NMR Spectroscopy: The ketone will show a characteristic singlet for the methyl group adjacent to the carbonyl at approximately 2.2 ppm. The oxime will have a methyl signal further upfield, and a distinctive N-OH proton if not exchanged.

  • Mass Spectrometry (MS): The mass spectrum of your crude product will show peaks corresponding to the molecular weights of the amine, ketone, and oxime.

Q3: What is the most effective method for removing 1-(3-nitrophenyl)propan-2-one and 1-(3-nitrophenyl)propan-2-oxime from my desired amine product?

A3: The most effective and straightforward method for separating the basic amine from the neutral ketone and weakly acidic/neutral oxime byproducts is an acid-base extraction . This technique leverages the different acid-base properties of the components in the mixture. The basic amine can be protonated to form a water-soluble salt, while the neutral byproducts remain in the organic phase.

Q4: I performed an acid-base extraction, but my final product is still not pure. What could have gone wrong?

A4: Several factors could lead to an incomplete separation:

  • Incorrect pH: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the amine. Use a pH meter or pH paper to verify.

  • Insufficient Mixing: Thorough mixing of the organic and aqueous layers is crucial for efficient extraction. Ensure you are shaking the separatory funnel vigorously with frequent venting.

  • Emulsion Formation: Emulsions can trap organic material in the aqueous layer. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.

  • Incomplete Basification: When recovering the amine from the aqueous layer, ensure the pH is sufficiently basic (pH 12-14) to deprotonate the ammonium salt fully.

Troubleshooting Guide: Byproduct Removal

This section provides a detailed protocol for the removal of neutral byproducts from the crude 1-(3-nitrophenyl)propan-2-amine.

Data Presentation: Illustrative Purification Results

The following table presents representative data on the purity of the crude product before and after purification by acid-base extraction. Note: These are example values and actual results may vary depending on the specific reaction conditions.

CompoundMolecular Weight ( g/mol )% Composition in Crude Product (Example)% Composition after Purification (Example)
1-(3-Nitrophenyl)propan-2-amine (Product)180.2175%>98%
1-(3-Nitrophenyl)propan-2-one (Byproduct)179.1715%<1%
This compound (Unreacted)193.175%<1%
1-(3-nitrophenyl)propan-2-oxime (Byproduct)194.205%<1%
Experimental Protocol: Acid-Base Extraction for Purification

This protocol describes the separation of 1-(3-nitrophenyl)propan-2-amine from neutral byproducts.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • 1 M Hydrochloric Acid (HCl)

  • 6 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

    • Allow the layers to separate. The top layer will be the organic phase containing neutral byproducts, and the bottom aqueous layer will contain the protonated amine salt.[1][2][3]

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete recovery of the amine.

    • Combine the aqueous extracts. The organic layer containing the neutral byproducts can be discarded.

  • Basification and Amine Recovery:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 6 M NaOH while stirring until the solution is strongly basic (pH 12-14). The free amine will precipitate or form an oily layer.[1][3]

    • Extract the free amine from the basified aqueous solution with a fresh portion of the organic solvent (e.g., 3 x 50 mL of ethyl acetate).

  • Washing and Drying:

    • Combine the organic extracts containing the purified amine.

    • Wash the combined organic layers with brine to remove residual water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal:

    • Decant or filter the dried organic solution.

    • Remove the solvent using a rotary evaporator to yield the purified 1-(3-nitrophenyl)propan-2-amine.

Visual Workflow for Byproduct Removal

The following diagram illustrates the logical workflow for troubleshooting and purifying the crude product.

Byproduct_Removal_Workflow Workflow for Purification of 1-(3-Nitrophenyl)propan-2-amine start Crude Reaction Mixture tlc_analysis TLC/LC-MS Analysis start->tlc_analysis decision Multiple Spots Detected? tlc_analysis->decision pure_product Pure Product (Proceed to final workup) decision->pure_product No byproducts_present Byproducts Present (Ketone, Oxime) decision->byproducts_present Yes extraction_step Perform Acid-Base Extraction byproducts_present->extraction_step dissolve 1. Dissolve crude in organic solvent extraction_step->dissolve acid_wash 2. Wash with dilute HCl (aq) dissolve->acid_wash separate_layers 3. Separate Layers acid_wash->separate_layers organic_layer Organic Layer: Neutral Byproducts (discard) separate_layers->organic_layer aqueous_layer Aqueous Layer: Protonated Amine separate_layers->aqueous_layer basify 4. Basify aqueous layer with NaOH aqueous_layer->basify extract_amine 5. Extract with fresh organic solvent basify->extract_amine dry_concentrate 6. Dry and Concentrate Organic Layer extract_amine->dry_concentrate final_product Purified Amine Product dry_concentrate->final_product

Caption: Purification workflow via acid-base extraction.

References

How to avoid tar formation in nitrostyrene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid tar formation during nitrostyrene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of nitrostyrene synthesis?

A1: In nitrostyrene synthesis, "tar" refers to a complex mixture of undesirable, high-molecular-weight byproducts that are often dark, viscous, and difficult to remove. These are not a single compound but rather a collection of polymers and oligomers formed during the reaction. The primary components of this tar are typically polymeric forms of β-nitrostyrene, but can also include higher condensation products.[1][2][3]

Q2: Why is tar formation a significant issue in my experiments?

A2: Tar formation is a critical issue for several reasons:

  • Reduced Yield: The formation of tar consumes starting materials and the desired nitrostyrene product, leading to a significant decrease in the overall yield of your synthesis.[1]

  • Purification Challenges: Tarry byproducts complicate the purification process. They can interfere with crystallization, and their physical properties often make them difficult to separate from the desired product using standard techniques like column chromatography.[1]

  • Inconsistent Results: The extent of tar formation can be highly sensitive to minor variations in reaction conditions, leading to poor reproducibility of your synthesis.

Q3: What are the primary chemical pathways that lead to tar formation?

A3: Tar formation in nitrostyrene synthesis, particularly in the base-catalyzed Henry reaction, primarily occurs through three main pathways:

  • Anionic Polymerization of β-Nitrostyrene: The β-nitrostyrene product is susceptible to anionic polymerization, especially in the presence of the basic catalysts used in the Henry reaction. This is a significant contributor to the formation of high-molecular-weight, insoluble polymers.[1][2][3]

  • Formation of Higher Condensation Products: The initial nitroaldol adduct can undergo further reactions with the starting aldehyde or nitromethane, leading to the formation of complex, high-melting-point condensation products.[1]

  • Side Reactions of Starting Materials: Under strongly basic conditions, benzaldehyde can undergo the Cannizzaro reaction, and nitromethane can form unstable salts that may decompose and contribute to the mixture of byproducts.[4]

Troubleshooting Guide: How to Avoid Tar Formation

This guide provides specific recommendations to minimize tar formation during your nitrostyrene synthesis.

Issue 1: Excessive Polymer Formation

Solution: Optimize your reaction conditions to disfavor the polymerization of the nitrostyrene product.

  • Control Reaction Time: Do not let the reaction run for an extended period after the formation of the product. The optimal reaction time should be determined experimentally to maximize the yield of nitrostyrene while minimizing polymer formation.[1]

  • Choice of Catalyst and Solvent: Strong bases like alcoholic potassium hydroxide or methanolic methylamine can promote polymerization. Consider using a milder catalyst system, such as ammonium acetate in glacial acetic acid, which has been shown to provide good yields with less polymer formation.[1]

  • Temperature Control: Maintain a low reaction temperature. The initial condensation is often exothermic, and elevated temperatures can significantly increase the rate of polymerization.[1][5] It is crucial to keep the temperature below 15°C during the addition of a strong base.[5]

Issue 2: Formation of Oily Byproducts and Saturated Nitro Alcohol

Solution: Careful control of the reaction workup is critical to prevent the formation of the saturated nitro alcohol, which appears as an oily byproduct.

  • Order of Reagent Addition During Workup: When neutralizing the reaction mixture, always add the alkaline solution of the product slowly to a well-stirred, large excess of acid. Reversing this order of addition can lead to the formation of an oil containing the saturated nitro alcohol.[5]

Issue 3: Low Yield and Complex Byproduct Mixture

Solution: Ensure the purity of your starting materials and maintain optimal reaction parameters.

  • Purity of Benzaldehyde: Use freshly distilled benzaldehyde that has been washed to remove any acidic impurities.

  • pH Control: The pH of the reaction medium can influence the reaction rate and the formation of byproducts. For some systems, a pseudo-pH range of 6.5–6.8 has been found to be advantageous for achieving acceptable yields.

Data Presentation

The choice of catalyst has a significant impact on the yield of nitrostyrene and the extent of tar formation. The following table summarizes these effects based on literature observations.

Catalyst SystemTypical YieldPropensity for Tar FormationNotes
Alcoholic Potassium Hydroxide PoorHighGenerally unsuccessful with substituted nitroalkanes.
Methanolic Methylamine Good (if product precipitates)High (especially with longer reaction times)Yield is highly dependent on the insolubility of the nitrostyrene product.[1]
Ammonium Acetate in Acetic Acid Good to ExcellentLow to ModerateConsidered a more general and reliable method with better yields in most cases.[1]

Experimental Protocols

Protocol 1: Synthesis of β-Nitrostyrene using Sodium Hydroxide (with strict temperature and addition control)

This protocol is adapted from Organic Syntheses, a reliable source for preparative organic chemistry.

  • Reaction Setup: In a flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 5 moles of nitromethane, 5 moles of freshly distilled benzaldehyde, and 1000 mL of methanol. Cool the mixture to between -10°C and -5°C in an ice-salt bath.

  • Base Addition: Prepare a solution of 5.25 moles of sodium hydroxide in 500 mL of ice-water. Add this solution dropwise to the stirred reaction mixture, ensuring the temperature is maintained between 10-15°C. A thick white precipitate will form.[5]

  • Quenching: After the addition is complete, stir for an additional 15 minutes. Then, add 3-3.5 L of ice water to dissolve the precipitate.

  • Acidification: In a separate large vessel, prepare a solution of 1000 mL of concentrated hydrochloric acid in 1500 mL of water. Slowly add the reaction mixture to the stirred acid solution. A pale yellow crystalline product will precipitate immediately.[5]

  • Isolation and Purification: Filter the solid product, wash with water until chloride-free, and dry. The crude nitrostyrene can be purified by recrystallization from hot ethanol.

Protocol 2: Synthesis of β-Nitrostyrene using Ammonium Acetate

This protocol is a generalized procedure based on the findings that this catalyst system reduces polymer formation.[1]

  • Reaction Mixture: In a round-bottom flask, dissolve the benzaldehyde derivative and a slight excess of the nitroalkane in glacial acetic acid.

  • Catalyst Addition: Add ammonium acetate as the catalyst.

  • Reaction: Stir the mixture at room temperature. The optimal reaction time can vary from several hours to a few days depending on the specific substrates. Monitor the reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice water to precipitate the nitrostyrene product.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent such as methanol or ethanol.

Visualizations

The following diagrams illustrate the key chemical pathways in nitrostyrene synthesis and the competing reactions that lead to tar formation.

Nitrostyrene_Synthesis_and_Tar_Formation cluster_main Desired Reaction Pathway cluster_tar Tar Formation Pathways benzaldehyde Benzaldehyde nitroaldol Nitroaldol Adduct benzaldehyde->nitroaldol Base Catalyst nitromethane Nitromethane nitromethane->nitroaldol nitrostyrene β-Nitrostyrene nitroaldol->nitrostyrene - H2O higher_condensate Higher Condensation Products nitroaldol->higher_condensate + Aldehyde or Nitromethane polymer Poly(β-nitrostyrene) nitrostyrene->polymer Anionic Polymerization

Caption: Desired vs. Undesired Pathways in Nitrostyrene Synthesis.

Troubleshooting_Logic start Start Synthesis tar_observed Tar Formation Observed? start->tar_observed check_time Optimize Reaction Time tar_observed->check_time Yes end Successful Synthesis tar_observed->end No change_catalyst Switch to Milder Catalyst (e.g., Ammonium Acetate) check_time->change_catalyst lower_temp Lower Reaction Temperature change_catalyst->lower_temp check_workup Verify Workup Procedure (Alkali to Acid) lower_temp->check_workup check_workup->end

References

Technical Support Center: Analysis of 1-(3-Nitrophenyl)-2-nitropropene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Nitrophenyl)-2-nitropropene and identifying potential impurities via Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected common impurities in a sample of this compound?

A1: Based on its synthesis via a Henry condensation reaction, the most probable impurities include:

  • Unreacted Starting Materials: 3-Nitrobenzaldehyde and nitroethane.

  • Catalyst Residues: Depending on the synthetic route, this could include bases like n-butylamine, methylamine, or cyclohexylamine.[1]

  • Intermediate Product: The β-nitro alcohol intermediate, 1-(3-nitrophenyl)-2-nitropropan-1-ol, which may not have fully dehydrated to the final product.

  • Side-Reaction Products: Products from self-condensation of 3-nitrobenzaldehyde or other unintended reactions.

Q2: My chromatogram shows a broad, tailing peak for this compound. What could be the cause and how can I fix it?

A2: Peak tailing for polar, active compounds like nitropropenes is a common issue in GC-MS.[2][3] Potential causes and solutions include:

  • Active Sites in the Inlet or Column: The liner and the front end of the column can develop active sites that interact with your analyte.

    • Solution: Perform inlet maintenance, which includes replacing the liner and septum.[3] If tailing persists, trimming 15-20 cm from the front of the column can remove active sites that have accumulated.[4][5]

  • Column Contamination: Buildup of non-volatile residues from previous injections can lead to peak tailing.

    • Solution: Bake out your column at a temperature appropriate for the stationary phase to remove contaminants. Regular use of a guard column can also help protect the analytical column.[3]

  • Inappropriate Column Choice: The stationary phase may not be suitable for analyzing polar nitro compounds.

    • Solution: Consider using a column with a more inert stationary phase designed for active compounds.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can cause peak tailing.[3][4]

    • Solution: Ensure the column is cut cleanly and installed at the correct depth according to the manufacturer's instructions.

Q3: I am seeing unexpected peaks in my chromatogram. How can I identify if they are impurities or system contaminants?

A3: Distinguishing between sample impurities and system contaminants is a critical troubleshooting step.

  • Run a Solvent Blank: Inject a sample of the solvent used to dissolve your this compound. Any peaks that appear in the blank run are likely contaminants from the solvent, syringe, or GC-MS system itself (e.g., septum bleed, column bleed).

  • Check for Carryover: Inject a solvent blank immediately after a concentrated sample run. If you see peaks corresponding to your sample, you are experiencing carryover.

    • Solution: Develop a robust wash method for the syringe and ensure adequate bake-out times between runs to clear the column and inlet.

  • Mass Spectral Library Search: Utilize a mass spectral library (e.g., NIST) to tentatively identify the unknown peaks. Compare the fragmentation patterns with potential impurities based on the synthetic route.

Q4: The molecular ion peak for this compound is very weak or absent in my mass spectrum. Is this normal?

A4: Yes, it is not uncommon for the molecular ion of nitro compounds to be of low abundance or even absent in electron ionization (EI) mass spectrometry due to extensive fragmentation. The high energy of the ionization source can easily break apart the molecule. Look for characteristic fragment ions to confirm the identity of the compound.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the GC-MS analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Active sites in the inlet or column 1. Replace the inlet liner and septum. 2. Trim 15-20 cm from the front of the column.[4][5] 3. Use a deactivated liner and a column designed for active compounds.
Column contamination 1. Bake out the column at an appropriate temperature. 2. Use a guard column to protect the analytical column.[3]
Improper column installation 1. Ensure a clean, 90-degree cut of the column. 2. Verify the correct installation depth in the inlet and detector.[4]
Sample overload (causes fronting) 1. Dilute the sample. 2. Reduce the injection volume.
Solvent-analyte mismatch 1. Ensure the sample is fully dissolved in the solvent. 2. Consider a different solvent that is more compatible with the stationary phase.
Problem: No Peaks or Very Small Peaks
Potential Cause Troubleshooting Steps
Syringe issue 1. Check for air bubbles in the syringe. 2. Ensure the syringe is drawing up the sample correctly. 3. Clean or replace the syringe.
Leak in the system 1. Check for leaks at the inlet, detector, and gas lines using an electronic leak detector. 2. Tighten fittings as necessary.
Incorrect instrument parameters 1. Verify the injection port and oven temperatures are appropriate. 2. Check the carrier gas flow rate.
Sample degradation 1. Ensure the sample is fresh and has been stored correctly. 2. Avoid excessive heat in the inlet for thermally labile compounds.
Problem: Extraneous or Ghost Peaks
Potential Cause Troubleshooting Steps
Contaminated solvent or syringe 1. Run a solvent blank to check for contamination. 2. Use fresh, high-purity solvent. 3. Implement a thorough syringe cleaning procedure.
Septum bleed 1. Replace the septum with a high-quality, low-bleed septum. 2. Ensure the inlet temperature does not exceed the septum's maximum operating temperature.
Carryover from previous injection 1. Inject a solvent blank after a concentrated sample to confirm carryover. 2. Increase the oven bake-out time and temperature between runs. 3. Optimize the syringe wash method.
Air leak 1. Check for leaks, as this can introduce atmospheric components (e.g., nitrogen, oxygen).

Potential Impurity Profile

The following table summarizes the likely impurities, their probable origin, and key mass spectral fragments that can aid in their identification.

Impurity Chemical Structure Molecular Weight ( g/mol ) Probable Origin Key Mass Spectral Fragments (m/z)
3-NitrobenzaldehydeC₇H₅NO₃151.12Unreacted starting material151 (M+), 121 ([M-NO]+), 105 ([M-NO₂]+), 93, 77, 65
NitroethaneC₂H₅NO₂75.07Unreacted starting material75 (M+), 46 ([NO₂]+), 29 ([C₂H₅]+)
n-ButylamineC₄H₁₁N73.14Catalyst73 (M+), 58, 44, 30
1-(3-nitrophenyl)-2-nitropropan-1-olC₉H₁₀N₂O₅226.19Intermediate product226 (M+), 208 ([M-H₂O]+), 179, 151, 133, 105, 77

Experimental Protocol: GC-MS Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Vortex the sample to ensure complete dissolution.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Parameters:

Parameter Value
GC System: Agilent 8890 GC or equivalent
Mass Spectrometer: Agilent 5977B MSD or equivalent
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature: 250 °C
Injection Volume: 1 µL
Injection Mode: Split (e.g., 50:1)
Carrier Gas: Helium
Flow Rate: 1.0 mL/min (constant flow)
Oven Program: - Initial Temperature: 100 °C, hold for 2 min - Ramp: 15 °C/min to 280 °C - Final Hold: Hold at 280 °C for 5 min
Transfer Line Temp: 280 °C
Ion Source Temp: 230 °C
Quadrupole Temp: 150 °C
Ionization Mode: Electron Ionization (EI)
Ionization Energy: 70 eV
Mass Range: 40 - 400 amu

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • For any other peaks, perform a mass spectral library search and compare the fragmentation patterns with the expected impurities listed in the table above.

  • Quantify impurities by comparing their peak areas to that of a known standard or by using the relative peak area percentage.

Visual Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the GC-MS analysis of this compound.

TroubleshootingWorkflow start Start GC-MS Analysis check_chromatogram Review Chromatogram: - Peak Shape - Retention Time - Baseline start->check_chromatogram issue_detected Is there an issue? check_chromatogram->issue_detected no_issue Analysis Complete issue_detected->no_issue No peak_shape_issue Poor Peak Shape? (Tailing/Fronting) issue_detected->peak_shape_issue Yes no_peaks_issue No/Small Peaks? peak_shape_issue->no_peaks_issue No inlet_maintenance Perform Inlet Maintenance: - Replace Liner & Septum peak_shape_issue->inlet_maintenance Yes extra_peaks_issue Extra Peaks? no_peaks_issue->extra_peaks_issue No check_syringe Check Syringe & Injection no_peaks_issue->check_syringe Yes run_blank Run Solvent Blank extra_peaks_issue->run_blank Yes trim_column Trim Column (15-20 cm) inlet_maintenance->trim_column check_column_install Check Column Installation trim_column->check_column_install check_leaks Check for System Leaks check_syringe->check_leaks check_parameters Verify Instrument Parameters check_leaks->check_parameters check_carryover Check for Carryover run_blank->check_carryover

Caption: Troubleshooting workflow for GC-MS analysis of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 1-(3-Nitrophenyl)-2-nitropropene by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 1-(3-Nitrophenyl)-2-nitropropene, a key intermediate in various synthetic pathways.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted method for the purity assessment of moderately polar organic compounds like this compound. The technique offers excellent resolution, sensitivity, and reproducibility.

Experimental Protocol: Proposed RP-HPLC Method

This protocol is a standard starting point for the analysis of nitrostyrene derivatives, based on established methods for similar compounds.[1][2][3] Optimization may be required for specific sample matrices.

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Methanol (for sample preparation)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water in a 65:35 (v/v) ratio. For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on typical chromophores in the molecule)

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method Validation Parameters

A comprehensive HPLC method validation should be performed according to ICH guidelines and would typically include the following parameters:[4][5][6][7]

ParameterTypical Acceptance CriteriaPurpose
Specificity The peak for this compound should be well-resolved from any impurities or degradation products.To ensure the method is selective for the analyte.
Linearity Correlation coefficient (r²) > 0.999 over a defined concentration range.To demonstrate a proportional relationship between detector response and analyte concentration.
Accuracy Recovery of 98-102% for spiked samples at different concentration levels.To assess the closeness of the measured value to the true value.
Precision Relative Standard Deviation (RSD) < 2% for replicate injections.To evaluate the reproducibility of the method under the same operating conditions.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).To demonstrate the reliability of the method during normal usage.

Comparison with Alternative Methods

While HPLC is a primary technique, other methods can also be employed for purity analysis, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy.Requires solvent consumption, can be more complex to operate than some other techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for identifying volatile impurities, provides structural information from mass spectra.[8]Not suitable for non-volatile or thermally unstable compounds, may require derivatization.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.[9][10]Lower resolution and sensitivity compared to HPLC, primarily qualitative.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule and can be used for quantitative analysis (qNMR).Provides definitive structural confirmation, can quantify without a specific reference standard for the impurity.Lower sensitivity than chromatographic methods, more expensive instrumentation.

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the purity analysis of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Methanol A->B C Filter Solution B->C D Inject Sample into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H I Generate Report H->I

Caption: HPLC Purity Analysis Workflow.

Potential Impurities

The purity analysis of this compound should consider potential impurities arising from its synthesis. The most common synthetic route is the Henry condensation of 3-nitrobenzaldehyde with nitroethane.[11]

Potential impurities could include:

  • Unreacted 3-nitrobenzaldehyde

  • Unreacted nitroethane

  • By-products from side reactions, such as polymers of the nitrostyrene.[12][13]

  • Isomers of the final product.

A well-developed HPLC method should be capable of separating the main compound from these potential impurities, ensuring an accurate purity assessment.

References

A Comparative Guide to Reducing Agents for the Synthesis of 1-(3-Aminophenyl)-2-aminopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of 1-(3-nitrophenyl)-2-nitropropene is a critical transformation in the synthesis of various pharmaceutical intermediates, notably leading to the formation of 1-(3-aminophenyl)-2-aminopropane. This guide provides an objective comparison of common reducing agents for this conversion, supported by experimental data from analogous reactions. The information is presented to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and safety.

Performance Comparison of Reducing Agents

The following table summarizes the performance of various reducing agents for the reduction of nitrostyrenes to the corresponding amines. While specific data for this compound is limited in publicly available literature, the data for structurally similar compounds, such as phenyl-2-nitropropene, provides a strong indication of expected performance.

Reducing Agent/SystemCatalyst/AdditiveSolvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Notes
Lithium Aluminum Hydride (LiAlH₄) NoneTetrahydrofuran (THF), Diethyl etherRefluxSeveral hours~60-70A powerful but non-selective reducing agent. Requires anhydrous conditions and careful handling due to its pyrophoric nature. May lead to side products.
Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) CuCl₂Isopropanol/Water8010-30 min62-83A milder, safer alternative to LiAlH₄. The addition of a transition metal salt is crucial for the complete reduction of both the nitro group and the alkene.
Catalytic Hydrogenation (H₂) Palladium on Carbon (Pd/C)Ethanol, Acetic Acid25-801.5-3.5 hoursHigh (often >90)A clean and efficient method, widely used in industrial applications. Requires a hydrogen source and specialized pressure equipment.
Catalytic Hydrogenation (H₂) Raney NickelEthanolRoom Temperature3-5 hoursHigh (often >90)Another effective catalyst for hydrogenation. It can be pyrophoric when dry and requires careful handling.[1]
Iron (Fe) in Acidic Medium Hydrochloric Acid (HCl) or Acetic Acid (AcOH)Ethanol/Water85-955-6 hoursGood to ExcellentA classic, cost-effective, and robust method with good functional group tolerance. The reaction is heterogeneous.[2]

Experimental Protocols

Below are detailed methodologies for the key reduction experiments. These protocols are based on procedures reported for similar nitrostyrene reductions and can be adapted for this compound.

Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from the general procedure for the reduction of nitrostyrenes.

Procedure:

  • A solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (typically 2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • The resulting granular precipitate is filtered off and washed with THF or diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Reduction using Sodium Borohydride and Copper(II) Chloride (NaBH₄/CuCl₂)

This one-pot procedure is adapted from a reported method for the reduction of various β-nitrostyrenes.[3][4][5]

Procedure:

  • To a stirred suspension of sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropanol and water, this compound (1 equivalent) is added in portions.[4] An exothermic reaction is expected.

  • A 2M solution of copper(II) chloride (0.1 equivalents) is then added dropwise.[4]

  • The reaction mixture is heated to 80 °C for 30 minutes.[6]

  • After cooling to room temperature, a 25-35% solution of sodium hydroxide is added.

  • The aqueous phase is extracted with isopropanol or another suitable organic solvent.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude product.

  • The amine can be isolated as its hydrochloride salt by dissolving the crude product in a suitable solvent and adding a solution of HCl in dioxane or diethyl ether.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is a general procedure for the catalytic hydrogenation of nitroalkenes.[7]

Procedure:

  • In a hydrogenation vessel, this compound (1 equivalent) is dissolved in a suitable solvent such as ethanol or ethanol/acetic acid.

  • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) is added to the solution.

  • The vessel is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred under a hydrogen atmosphere (typically 60-500 psig) at a temperature between 25-80 °C.[7]

  • The reaction is monitored by the uptake of hydrogen. Once the theoretical amount of hydrogen has been consumed, the reaction is stopped.

  • The catalyst is carefully filtered off through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the product.

Reduction using Iron in Acetic Acid

This is a classic method for the reduction of aromatic nitro compounds.[8]

Procedure:

  • To a solution of this compound (1 equivalent) in a mixture of ethanol and acetic acid, iron powder (typically 4-5 equivalents) is added.

  • The resulting mixture is heated to reflux (around 100 °C) for 2-4 hours.

  • The reaction mixture is then cooled and diluted with water.

  • The pH is adjusted to ~8 by the addition of an aqueous solution of sodium hydroxide or sodium carbonate.

  • The mixture is extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the product.

Visualizations

Reaction Pathway

The following diagram illustrates the general reduction of this compound to 1-(3-aminophenyl)-2-aminopropane, where both the aromatic nitro group and the nitroalkene functionality are reduced.

G cluster_reactants Reactant cluster_products Product cluster_reagents Reducing Agents reactant This compound product 1-(3-Aminophenyl)-2-aminopropane reactant->product Reduction reagents LiAlH₄ NaBH₄/CuCl₂ H₂/Pd-C H₂/Raney-Ni Fe/HCl

Caption: General reaction scheme for the reduction.

Experimental Workflow

This diagram outlines the typical laboratory workflow for the reduction and isolation of the product.

experimental_workflow start Start: this compound reaction Reduction with selected agent (e.g., NaBH₄/CuCl₂) start->reaction quench Reaction Quenching (e.g., add water/acid/base) reaction->quench extraction Work-up: Extraction with organic solvent quench->extraction drying Drying of organic phase (e.g., with Na₂SO₄) extraction->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Distillation or Chromatography) evaporation->purification product Final Product: 1-(3-Aminophenyl)-2-aminopropane purification->product

Caption: A typical experimental workflow.

References

A Comparative Guide to Catalysts for the Asymmetric Henry Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Henry (or nitroaldol) reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, is a cornerstone of organic synthesis. It provides access to valuable β-nitro alcohols, which are versatile intermediates in the synthesis of pharmaceuticals, natural products, and fine chemicals. The development of catalytic, and particularly asymmetric, versions of this reaction has been a major focus of chemical research, aiming for high efficiency, stereoselectivity, and sustainability.

This guide offers a comparative analysis of three major classes of catalysts employed in the asymmetric Henry reaction: transition metal complexes, organocatalysts, and biocatalysts. By presenting quantitative performance data and detailed experimental protocols, this document serves as a practical resource for researchers selecting a catalytic system best suited for their synthetic goals.

Performance Comparison of Representative Catalysts

The efficacy of a catalyst is measured by its ability to provide the desired product in high yield and stereoselectivity under mild conditions. The following table summarizes the performance of selected catalysts from each class in the asymmetric Henry reaction between an aldehyde and a nitroalkane.

Catalyst ClassCatalyst SystemSubstratesReaction ConditionsYield (%)ee (%)dr (syn:anti)
Transition Metal Cu(OAc)₂ / (S,S)-t-Bu-boxBenzaldehyde + NitromethaneEtOH, rt, 24 h9592N/A
Transition Metal Cu(OAc)₂ / (S,S)-t-Bu-boxCyclohexanecarboxaldehyde + NitromethaneEtOH, rt, 36 h8593N/A
Organocatalyst Takemoto's Bifunctional Thiourea4-Nitrobenzaldehyde + NitroethaneToluene, -20 °C, 48 h989595:5
Organocatalyst Cinchona Alkaloid (Cupreine)Diethyl ketophosphonate + NitromethaneToluene, -24 °C, 72 h8994N/A
Biocatalyst Hydroxynitrile Lyase (HbHNL)Benzaldehyde + NitromethaneBiphasic (MTBE/Citrate Buffer pH 4.0), rt, 24 h57>99N/A
Biocatalyst Hydroxynitrile Lyase (HbHNL)4-Methoxybenzaldehyde + NitromethaneBiphasic (MTBE/Citrate Buffer pH 4.0), rt, 24 h41>99N/A

Data compiled from representative literature. Performance may vary based on specific substrate scope and reaction optimization.

Experimental Workflow & Methodologies

A generalized workflow for performing a catalytic asymmetric Henry reaction is outlined below. This process includes catalyst preparation, reaction execution, and product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Catalyst Preparation (In situ or Pre-formed) C Add Catalyst to Reactant Solution A->C B Reactant Solution (Aldehyde, Solvent) B->C D Add Nitroalkane (Often slowly or in excess) C->D E Stir at Controlled Temperature D->E F Quench Reaction E->F G Extraction & Purification (e.g., Chromatography) F->G H Characterization (NMR, HPLC) G->H

Caption: Generalized workflow for a catalytic asymmetric Henry reaction.

Detailed Experimental Protocols

Below are representative experimental protocols for each catalyst class, providing a practical starting point for laboratory work.

Transition Metal Catalyst: Copper(II)-Bis(oxazoline) Complex

This protocol is adapted from the work of Evans and coworkers for the enantioselective Henry reaction.[1][2][3]

  • Catalyst Preparation (in situ):

    • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 0.05 mmol, 5 mol%).

    • Add the chiral bis(oxazoline) ligand, for example, (S,S)-2,2'-isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-t-Bu-box, 0.055 mmol, 5.5 mol%).

    • Add anhydrous ethanol (1.0 mL) and stir the mixture at room temperature for 1 hour until a homogeneous blue solution is formed.

  • Henry Reaction:

    • To the prepared catalyst solution, add the aldehyde substrate (1.0 mmol, 1.0 equiv).

    • Add nitromethane (10.0 mmol, 10.0 equiv).

    • Seal the vial and stir the reaction mixture at room temperature (approx. 20-25 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Work-up and Purification:

    • Purify the crude residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-nitro alcohol product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Organocatalyst: Bifunctional Thiourea

This protocol is based on methodologies developed for bifunctional thiourea catalysts which activate both the nucleophile and electrophile via hydrogen bonding.[4][5]

  • Reaction Setup:

    • To a dry reaction vial, add the chiral bifunctional thiourea catalyst (e.g., (1R,2R)-N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea derivative of 1,2-diaminocyclohexane, 0.1 mmol, 10 mol%).

    • Add the aldehyde substrate (1.0 mmol, 1.0 equiv) and the solvent (e.g., toluene, 2.0 mL).

    • Cool the mixture to the desired temperature (e.g., -20 °C) using a cryostat.

  • Henry Reaction:

    • Add the nitroalkane (e.g., nitroethane, 2.0 mmol, 2.0 equiv) to the cooled solution.

    • Stir the reaction at this temperature for the specified time (e.g., 48-72 hours), monitoring by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • Purify the residue by flash column chromatography on silica gel to isolate the product.

    • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC.

Biocatalyst: Hydroxynitrile Lyase (HNL)

This protocol describes a typical procedure for an HNL-catalyzed Henry reaction, often performed in a biphasic system to manage substrate and product solubility and stability.[6][7][8]

  • Reaction Setup:

    • In a reaction vial, prepare a buffer solution (e.g., 1.0 mL of 0.1 M citrate buffer, pH 4.0-5.0).

    • Add the hydroxynitrile lyase enzyme preparation (e.g., lyophilized powder of Hevea brasiliensis HNL (HbHNL)).

    • Add an organic solvent (e.g., methyl tert-butyl ether, MTBE, 1.0 mL) to create a biphasic system.

    • Add the aldehyde substrate (1.0 mmol, 1.0 equiv) to the organic phase.

  • Henry Reaction:

    • Add nitromethane (10.0 mmol, 10.0 equiv) to the reaction mixture.

    • Seal the vial and shake or stir vigorously at room temperature (e.g., 250 rpm) to ensure adequate mixing between the aqueous and organic phases.

    • Allow the reaction to proceed for 24-72 hours.

  • Work-up and Purification:

    • Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., 2 x 1 mL MTBE).

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure.

    • Purify the product via silica gel chromatography.

    • Determine the enantiomeric excess by chiral HPLC or Gas Chromatography (GC).

Concluding Remarks

The choice of catalyst for the Henry reaction depends on several factors including the desired stereochemical outcome, substrate scope, operational simplicity, and cost.

  • Transition Metal Catalysts , particularly copper complexes, are highly effective, offering excellent yields and enantioselectivities for a broad range of substrates.[1][2][3] They are often robust and can be used in relatively low loadings.

  • Organocatalysts represent a metal-free alternative, mitigating concerns of heavy metal contamination in the final product. Bifunctional catalysts like thioureas can provide exceptional diastereo- and enantiocontrol through a well-organized, hydrogen-bonded transition state.[4][5]

  • Biocatalysts offer the advantage of operating under mild, environmentally benign aqueous conditions. Enzymes like HNLs can provide near-perfect enantioselectivity (>99% ee) for specific substrates, although their substrate scope and reaction rates can be more limited compared to other catalyst types.[6][7][8]

Researchers and process chemists are encouraged to consider these factors when selecting a system for their specific application. The protocols provided herein serve as a validated starting point for the practical execution of these powerful synthetic transformations.

References

A Head-to-Head Comparison: LiAlH₄ vs. NaBH₄ for the Reduction of Nitrostyrenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and selective reduction of nitrostyrenes to their corresponding phenethylamines is a critical transformation in the synthesis of numerous biologically active compounds. Two of the most common reagents employed for this purpose are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). This guide provides an objective comparison of their efficacy, supported by experimental data, detailed protocols, and mechanistic insights to inform your choice of reducing agent.

At a Glance: Key Differences

FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Reactivity Very strong, unselective reducing agent.Milder, more selective reducing agent.
Safety Pyrophoric, reacts violently with water and protic solvents. Requires strict anhydrous conditions and an inert atmosphere.[1]Non-pyrophoric and stable in protic solvents (alcohols, water), making it easier and safer to handle.[2]
Functional Group Tolerance Reduces a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles.[3][4] Can cause dehalogenation of aryl halides.[5]Generally does not reduce esters, carboxylic acids, or amides.[4][6] When used with CuCl₂, it shows good tolerance for amide and carboxylic acid groups and does not cause dehalogenation.[2][5]
Typical Yields Reported yields for nitrostyrene reduction are typically in the range of 60-81%.[7]With the addition of a catalyst like copper(II) chloride (CuCl₂), yields for nitrostyrene reduction can be as high as 83%.[5]
Reaction Conditions Typically requires anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) and often involves elevated temperatures and prolonged reaction times.[7]The NaBH₄/CuCl₂ system works efficiently in a mixture of isopropyl alcohol and water at elevated temperatures (e.g., 80°C) with short reaction times (10-30 minutes).[2]

Quantitative Data: A Comparative Analysis

The following table summarizes the reported yields for the reduction of various substituted nitrostyrenes to the corresponding phenethylamines using both LiAlH₄ and the NaBH₄/CuCl₂ system.

Nitrostyrene SubstrateProductLiAlH₄ Yield (%)NaBH₄/CuCl₂ Yield (%)
4-Hydroxy-3-methoxy-β-nitrostyrene4-Hydroxy-3-methoxyphenethylamine80[7]Not Reported
3-Hydroxy-4-methoxy-β-nitrostyrene3-Hydroxy-4-methoxyphenethylamine68[7]Not Reported
2-Hydroxy-3-methoxy-β-nitrostyrene2-Hydroxy-3-methoxyphenethylamine81[7]Not Reported
β-Nitrostyrene2-Phenylethan-1-amineNot Reported83[2]
4-Methoxy-β-nitrostyrene2-(4-Methoxyphenyl)ethan-1-amineNot Reported82[2]
2,5-Dimethoxy-β-methyl-β-nitrostyrene1-(2,5-Dimethoxyphenyl)propan-2-amineNot Reported62[2]
2,5-Dimethoxy-β-nitrostyrene2-(2,5-Dimethoxyphenyl)ethan-1-amineNot Reported82[2]
4-Bromo-β-nitrostyrene2-(4-Bromophenyl)ethan-1-amineNot Reported65[2]
3,4-Methylenedioxy-β-nitrostyrene2-(Benzo[d][1][7]dioxol-5-yl)ethan-1-amineNot Reported71[2]

Experimental Protocols

Reduction of 4-Hydroxy-3-methoxy-β-nitrostyrene with LiAlH₄[7]
  • Setup: A well-stirred mixture of 53 g of lithium aluminum hydride in 2500 ml of absolute ether is prepared in a flask equipped with a reflux condenser and a Soxhlet extractor.

  • Addition of Substrate: 55 g of 4-hydroxy-3-methoxy-β-nitrostyrene is added to the reaction mixture over a period of 59 hours using the Soxhlet extractor. The mixture is maintained at reflux.

  • Quenching: The flask is cooled in an ice bath, and 3000 mL of ice-cold 1.5 N sulfuric acid is added dropwise with stirring to quench the reaction.

  • Workup: The aqueous layer is separated, and its pH is adjusted to 6 with solid lithium carbonate. The solution is heated to boiling.

  • Isolation: The product, 4-hydroxy-3-methoxyphenethylamine, is isolated as its picrate salt by adding a hot ethanolic solution of picric acid. The picrate is then converted to the hydrochloride salt.

Reduction of β-Nitrostyrene with NaBH₄/CuCl₂[2]
  • Setup: To a stirring suspension of sodium borohydride (15 mmol, 7.5 equiv) in a 2:1 mixture of 2-propanol and water (8 mL), the desired β-nitrostyrene (2 mmol, 1 equiv) is added in small portions.

  • Catalyst Addition: 0.1 mL of a freshly prepared 2 M solution of copper(II) chloride is added dropwise to the vessel.

  • Reaction: The reaction mixture is refluxed at 80°C and monitored by thin-layer chromatography (TLC) for the time indicated in the data table (typically 10-30 minutes).

  • Workup: After cooling to room temperature, a 35% solution of NaOH (10 mL) is added with stirring. The mixture is then extracted with 2-propanol.

  • Isolation: The combined organic extracts are dried over MgSO₄, filtered, and the product is typically isolated as its hydrochloride salt by the addition of HCl in dioxane.

Mechanistic Pathways

The reduction of nitrostyrenes involves the reduction of both the carbon-carbon double bond and the nitro group. While the exact mechanisms can be complex and involve multiple intermediates, the following diagrams illustrate the plausible pathways for both reagents.

LiAlH4_Reduction cluster_start Nitrostyrene Reduction with LiAlH₄ Nitrostyrene β-Nitrostyrene Intermediate1 Initial Hydride Addition (1,4-Conjugate Addition) Nitrostyrene->Intermediate1 1. LiAlH₄ Intermediate2 Nitroalkane Intermediate Intermediate1->Intermediate2 Protonation Intermediate3 Nitroso Intermediate Intermediate2->Intermediate3 LiAlH₄ Intermediate4 Hydroxylamine Intermediate Intermediate3->Intermediate4 LiAlH₄ Amine Phenethylamine Intermediate4->Amine LiAlH₄

Caption: Plausible reaction pathway for the reduction of β-nitrostyrene using LiAlH₄.

NaBH4_CuCl2_Reduction cluster_start Nitrostyrene Reduction with NaBH₄/CuCl₂ Nitrostyrene β-Nitrostyrene Intermediate1 Conjugate Addition of CuH Nitrostyrene->Intermediate1 CuH CuH Copper Hydride (CuH) (Active Reducing Species) Intermediate2 Nitroalkane Intermediate Intermediate1->Intermediate2 Protonation Intermediate3 Sequential Reduction of Nitro Group Intermediate2->Intermediate3 NaBH₄/Cu(0) Amine Phenethylamine Intermediate3->Amine CuCl2 CuCl₂ CuCl2->CuH NaBH₄ NaBH4 NaBH₄ NaBH4->CuH

Caption: Proposed pathway for nitrostyyrene reduction with the NaBH₄/CuCl₂ system.

Conclusion and Recommendations

Both LiAlH₄ and NaBH₄ (in conjunction with CuCl₂) are effective reagents for the reduction of nitrostyrenes to phenethylamines.

LiAlH₄ is a powerful, well-established reducing agent that can provide good yields, particularly for phenolic nitrostyrenes.[7] However, its high reactivity, lack of selectivity, and stringent safety requirements (anhydrous conditions, inert atmosphere) are significant drawbacks.

The NaBH₄/CuCl₂ system emerges as a highly attractive alternative. It offers comparable or even superior yields in many cases, coupled with significant advantages in terms of safety, ease of handling, and functional group tolerance.[2][5] The ability to perform the reaction in a one-pot procedure with short reaction times further enhances its practical utility.[2] For substrates containing sensitive functional groups or for processes where safety and ease of operation are paramount, the NaBH₄/CuCl₂ system is the recommended choice.

Ultimately, the selection of the appropriate reducing agent will depend on the specific substrate, the presence of other functional groups, and the scale and safety considerations of the intended synthesis. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

Comparative Kinetic Analysis of 1-(3-Nitrophenyl)-2-nitropropene Hydrogenation and Alternative Synthetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Catalytic Reduction of a Key Synthetic Intermediate

This guide provides a comprehensive comparison of kinetic studies relevant to the hydrogenation of 1-(3-nitrophenyl)-2-nitropropene, a key transformation in the synthesis of valuable chemical intermediates. Due to the limited availability of direct kinetic data for this specific substrate, this analysis draws upon data from structurally analogous compounds, primarily substituted nitrostyrenes and other nitroarenes, to provide valuable insights into catalyst performance and reaction kinetics. Furthermore, this guide explores alternative synthetic routes to 3-nitrophenylacetone, the product of selective nitroalkene hydrogenation, offering a broader perspective for process development and optimization.

Comparison of Catalytic Systems for Nitroarene Hydrogenation

The selective hydrogenation of a nitro group in the presence of other reducible moieties, such as a carbon-carbon double bond, presents a significant synthetic challenge. The judicious selection of the catalyst, solvent, and reaction conditions is paramount to achieving high product selectivity and yield. The following table summarizes the performance of various catalytic systems in the hydrogenation of substituted nitroarenes, which can serve as a valuable proxy for the target reaction.

Table 1: Comparative Performance of Catalysts in Nitroarene Hydrogenation

CatalystSubstratePrimary ProductConversion (%)Selectivity (%)Reaction Conditions
Pd@Ru core-shell nanocubes4-Nitrostyrene4-Nitroethylbenzene100100Not specified[1]
Ni₃Sn₂/TiO₂ alloy4-Nitrostyrene4-Aminostyrene100793.0 MPa H₂, 423 K, 2.5 h[2]
Au/TiO₂3-Nitrostyrene3-Vinylaniline98.595.9Not specified[3]
Pt/TiO₂3-Nitrostyrene3-Vinylaniline9990Not specified[3]
Co-Zn/N-CNitrobenzeneAniline>99>99Formic acid, 100°C, 6 h
Hyd-1/C (biocatalyst)NitrobenzeneAnilineCompleteHighAmbient H₂ pressure, 12 h[2]

Insights into Catalyst Performance:

  • Precious Metal Catalysts (Pd, Pt, Au, Ru): These catalysts are known for their high activity in the hydrogenation of nitro groups.[4][5][6] Advanced catalyst design, such as the use of core-shell nanostructures like Pd@Ru, can lead to exceptional selectivity by modifying the electronic properties of the catalyst surface.[1] The choice of the support material, for instance, TiO₂, also plays a critical role in the overall catalytic performance.[2]

  • Base Metal Catalysts (Ni, Co, Fe, Cu): Offering a more sustainable and economical alternative, base metal catalysts have shown significant promise.[5][7] Bimetallic formulations, such as Ni₃Sn₂, can exhibit enhanced activity and selectivity.[2] Iron-based catalysts, in particular, have been effectively utilized for the selective reduction of nitro compounds.[5]

  • Biocatalysts: The use of enzymatic systems, for example, hydrogenases immobilized on a carbon support (Hyd-1/C), represents a green and highly selective approach for nitro group reduction under mild reaction conditions.[4]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide generalized experimental protocols for catalytic hydrogenation and an alternative synthetic route.

Protocol 1: General Procedure for the Catalytic Hydrogenation of a Nitroarene

This protocol outlines a general procedure that can be adapted for specific substrates, catalysts, and reaction scales.

Materials:

  • Nitroarene substrate (e.g., 4-nitrostyrene)

  • Catalyst (e.g., 5 mol% Palladium on carbon)

  • Anhydrous solvent (e.g., Ethanol, Ethyl acetate)

  • Hydrogen source (e.g., H₂ gas from a cylinder, or an in-situ source like ammonium formate)

  • Reaction vessel (e.g., Parr hydrogenation apparatus, autoclave, or a round-bottom flask equipped with a hydrogen-filled balloon)

Procedure:

  • The nitroarene substrate is dissolved in the chosen solvent within the reaction vessel.

  • The catalyst is carefully added to the solution.

  • The reaction vessel is sealed and purged with an inert gas, such as nitrogen or argon, to remove atmospheric oxygen.

  • Hydrogen gas is introduced to the desired pressure, or the in-situ hydrogen source is added.

  • The reaction mixture is stirred vigorously at the designated temperature.

  • The progress of the reaction is monitored using appropriate analytical techniques, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, the hydrogen pressure is carefully released, and the vessel is purged with an inert gas.

  • The reaction mixture is filtered through a pad of celite or a similar filtration aid to remove the heterogeneous catalyst.

  • The filter cake is washed with additional solvent to ensure complete recovery of the product.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • The crude product is then purified using standard laboratory techniques, such as column chromatography or recrystallization.

Protocol 2: Synthesis of 3-Nitrobenzaldehyde

3-Nitrobenzaldehyde serves as a crucial starting material for an alternative synthesis of 3-nitrophenylacetone.

Materials:

  • Benzaldehyde

  • Sodium nitrate

  • Concentrated sulfuric acid

  • Ice

Procedure:

  • A solution of sodium nitrate in concentrated sulfuric acid is prepared and cooled in an ice bath.

  • Benzaldehyde is added dropwise to the cold nitrating mixture, maintaining the temperature below 30-35°C.

  • Once the reaction is complete, as indicated by the disappearance of the characteristic smell of benzaldehyde, the reaction mixture is poured onto crushed ice.

  • The resulting oily layer is separated, washed sequentially with warm water and a dilute solution of sodium hydroxide, and then separated again.

  • The crude 3-nitrobenzaldehyde is cooled to 10°C and stirred to promote crystallization.

  • The solid product is collected and pressed to remove the undesired 2-nitrobenzaldehyde isomer.[8]

Alternative Synthetic Pathways to 3-Nitrophenylacetone

Beyond the direct hydrogenation of this compound, alternative synthetic strategies can be employed to access 3-nitrophenylacetone.

Route 1: Synthesis from 3-Nitrobenzaldehyde

This pathway involves the initial condensation of 3-nitrobenzaldehyde with a suitable two-carbon synthon.

G cluster_0 Route 1: From 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Nitroaldol Condensation Nitroaldol Condensation 3-Nitrobenzaldehyde->Nitroaldol Condensation + Nitroethane 1-(3-Nitrophenyl)-2-nitroethanol 1-(3-Nitrophenyl)-2-nitroethanol Nitroaldol Condensation->1-(3-Nitrophenyl)-2-nitroethanol Dehydration Dehydration 1-(3-Nitrophenyl)-2-nitroethanol->Dehydration This compound This compound Dehydration->this compound Selective Reduction Selective Reduction This compound->Selective Reduction 3-Nitrophenylacetone 3-Nitrophenylacetone Selective Reduction->3-Nitrophenylacetone

Caption: Synthesis of 3-Nitrophenylacetone via nitroaldol condensation.

Route 2: Wacker-Type Oxidation

A patented method describes the synthesis of substituted phenylacetones, including 3-nitrophenylacetone, through a Wacker-type oxidation of the corresponding propylene derivative.[9]

G cluster_1 Route 2: Wacker-Type Oxidation 3-(3-Nitrophenyl)propylene 3-(3-Nitrophenyl)propylene Wacker Oxidation Wacker Oxidation 3-(3-Nitrophenyl)propylene->Wacker Oxidation PdCl₂, CuCl₂, O₂ 3-Nitrophenylacetone 3-Nitrophenylacetone Wacker Oxidation->3-Nitrophenylacetone G cluster_0 Hydrogenation Pathways Nitroarene Nitroarene Nitrosoarene Nitrosoarene Nitroarene->Nitrosoarene H₂/Catalyst Hydroxylamine Hydroxylamine Nitrosoarene->Hydroxylamine H₂/Catalyst Azoxybenzene Azoxybenzene Nitrosoarene->Azoxybenzene + Hydroxylamine Aniline Aniline Hydroxylamine->Aniline H₂/Catalyst Azobenzene Azobenzene Azoxybenzene->Azobenzene H₂/Catalyst Hydrazobenzene Hydrazobenzene Azobenzene->Hydrazobenzene H₂/Catalyst Hydrazobenzene->Aniline H₂/Catalyst

References

A Comparative Guide to the Reduction Products of 1-(3-Nitrophenyl)-2-nitropropene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the reduction of 1-(3-Nitrophenyl)-2-nitropropene, a key intermediate in the synthesis of novel chemical entities. The document details the characterization of the resulting products, offering comparative experimental data and detailed protocols to aid in the selection of optimal synthetic routes.

The primary product from the complete reduction of this compound is 1-(3-aminophenyl)-2-aminopropane . This reaction involves the reduction of both the aromatic and aliphatic nitro groups, as well as the hydrogenation of the carbon-carbon double bond. However, different reducing agents and reaction conditions can yield a variety of products, including partially reduced intermediates.

Comparison of Primary Reduction Methodologies

The synthesis of 1-(3-aminophenyl)-2-aminopropane can be achieved through several reductive pathways. The choice of method impacts yield, reaction time, and the formation of byproducts. Below is a comparison of common methodologies, with data extrapolated from the reduction of analogous substituted β-nitrostyrenes due to the limited direct literature on the 3-nitrophenyl substrate.

Table 1: Comparison of Reduction Methods for β-Nitrostyrenes

MethodPrimary ProductTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
NaBH₄/CuCl₂ Substituted Phenylisopropylamine62-83[1][2][3][4]10-30 min[1][3][5]Fast, high-yielding, one-pot, mild conditions, no inert atmosphere required.[1][6]Potential for Michael adduct formation if reaction timing is not optimal.[6]
LiAlH₄ Substituted Phenylisopropylamine~60[6]1-2 hoursStrong, versatile reducing agent.[7][8]Requires inert atmosphere, pyrophoric, can produce oxime byproducts.[6][9]
Catalytic Hydrogenation Substituted PhenylisopropylamineVariable3-24 hours[1][6]Well-established, can be highly selective with the right catalyst.Can lead to polymeric byproducts, may require high pressure.[10]
Red-Al® Substituted Phenylisopropylamine75-87[11]2-17 hours[11]Good yields for sterically hindered substrates.[11]Requires anhydrous conditions.
Iron in Acid Substituted Phenyl-2-propanone or its OximeVariableVariableInexpensive reagents, can selectively produce ketone or oxime.[12][13]Two-stage process required to obtain the final amine, workup can be tedious.[13]

Detailed Experimental Protocols & Characterization

Method 1: Sodium Borohydride and Copper(II) Chloride Reduction

This method stands out for its efficiency and mild conditions. The combination of NaBH₄ with a catalytic amount of CuCl₂ facilitates the rapid and high-yield reduction of both the nitro groups and the alkene functionality in a one-pot synthesis.[1][6]

Experimental Protocol:

  • Materials: this compound, Sodium Borohydride (NaBH₄), Copper(II) Chloride (CuCl₂), Isopropanol, Water, Sodium Hydroxide (NaOH) solution (35%), Diethyl ether, Hydrochloric acid (2 N in ether).

  • Procedure:

    • To a stirred suspension of NaBH₄ (7.5 equivalents) in a 2:1 mixture of isopropanol and water, add the this compound substrate (1 equivalent). An exothermic reaction is expected.

    • After the initial reaction subsides, add a 2 M solution of CuCl₂ (0.1 equivalents) dropwise. The reaction mixture will turn black as Cu(II) is reduced to Cu(0).[6]

    • Heat the mixture to 80°C and reflux for 15-30 minutes. Monitor the reaction progress by TLC.[2][6]

    • After cooling to room temperature, add 35% NaOH solution to quench the reaction and dissolve the borate salts.

    • Extract the aqueous mixture with isopropanol or another suitable organic solvent.

    • Combine the organic extracts, dry over anhydrous MgSO₄, and filter.

    • To isolate the product as its hydrochloride salt, dissolve the residue in diethyl ether and precipitate by adding an excess of 2 N HCl in ether.[14]

    • Filter the precipitate and wash with diethyl ether to yield 1-(3-aminophenyl)-2-aminopropane dihydrochloride.

Characterization Data (Predicted for 1-(3-aminophenyl)-2-aminopropane):

  • ¹H NMR: Expected signals for aromatic protons (around 6.5-7.2 ppm), a methine proton (CH-NH₂), methylene protons (CH₂-Ar), and a methyl group (CH₃). The amino groups will appear as broad singlets.

  • ¹³C NMR: Signals corresponding to the aromatic carbons, with the carbon attached to the aminophenyl group shifted upfield, along with signals for the aliphatic carbons of the propane chain.

  • Mass Spectrometry (ESI-MS): A base peak corresponding to the protonated molecule [M+H]⁺.

Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a potent reducing agent capable of reducing a wide range of functional groups, including both nitroalkenes and aromatic nitro compounds.[7][8] However, its reactivity necessitates careful handling under anhydrous and inert conditions.

Experimental Protocol:

  • Materials: this compound, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Sodium Hydroxide solution.

  • Procedure:

    • To a cold (ice bath), stirred suspension of LiAlH₄ (a large excess, e.g., 5 equivalents) in anhydrous THF, add a solution of this compound in anhydrous THF dropwise under an inert atmosphere (e.g., Nitrogen or Argon).[9]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, then heat to reflux for 1-2 hours.[9]

    • Cool the reaction mixture in an ice bath and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude amine product.

    • Purification can be achieved by distillation or by conversion to the hydrochloride salt as described in Method 1.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is a classic method for the reduction of nitro compounds and double bonds. Palladium on carbon (Pd/C) is a commonly used catalyst.

Experimental Protocol:

  • Materials: this compound, 5% Palladium on Carbon (Pd/C), Ethanol, Glacial Acetic Acid, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound in absolute ethanol containing a small amount of glacial acetic acid.[10]

    • Add the 5% Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (e.g., 60-500 psig) and agitate at a suitable temperature (e.g., 25-80°C).[10]

    • Monitor the reaction by observing the uptake of hydrogen.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the catalyst from the reaction mixture through a pad of Celite.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The residue can be dissolved in water, washed with an organic solvent, and then basified to isolate the free amine, which is then extracted.[9]

Visualizations

Reaction Pathway Diagram

Reduction_Pathway cluster_start Starting Material cluster_products Reduction Products A This compound B 1-(3-aminophenyl)-2-aminopropane A->B Complete Reduction (e.g., NaBH4/CuCl2, LiAlH4, H2/Pd-C) C 1-(3-aminophenyl)-2-nitropropane A->C Partial Reduction (Alkene) D 1-(3-nitrophenyl)-2-aminopropane A->D Partial Reduction (Aliphatic Nitro) E 3-aminophenyl-2-propanone A->E Partial Reduction & Hydrolysis (e.g., Fe/HCl) C->B Reduction (Aromatic Nitro) D->B Reduction (Aromatic Nitro)

Caption: Reduction pathways of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Purification & Analysis start Reactant Mixture (Substrate + Reducing Agent) reaction Reduction Reaction (Heating/Stirring) start->reaction workup Quenching & Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction drying Drying & Solvent Removal extraction->drying crude Crude Product drying->crude purification Purification (e.g., Crystallization as salt) crude->purification final Pure Product purification->final analysis Characterization (NMR, GC-MS, etc.) final->analysis

Caption: General workflow for reduction and product analysis.

References

A Comparative Guide to Novel Catalysts for Nitrostyrene Reduction: Benchmarking Against the Standard Pd/C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective reduction of nitrostyrenes is a critical transformation in the synthesis of valuable amine intermediates. While Palladium on carbon (Pd/C) has long been the go-to catalyst for this reaction, the scientific community is continually pushing the boundaries to develop more efficient, selective, and cost-effective alternatives. This guide provides an objective comparison of emerging catalysts, benchmarking their performance against the traditional Pd/C, supported by experimental data and detailed protocols.

The chemoselective hydrogenation of nitrostyrenes to the corresponding aminostyrenes or fully reduced phenethylamines presents a significant challenge due to the presence of two reducible functional groups: the nitro group and the vinyl group. The ideal catalyst should exhibit high activity and selectivity towards the desired product, minimizing side reactions and operating under mild conditions. This guide delves into the performance of several promising new catalysts, including Ruthenium-Nickel single-atom alloys, Copper nanoparticles on carbon dots, and Rhodium supported on iron oxide, and compares them with the established Pd/C catalyst.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative performance of various catalysts in the reduction of 4-nitrostyrene, providing a clear comparison of their efficacy.

CatalystSubstrateProductConversion (%)Selectivity (%)Yield (%)TOF (h⁻¹)Reaction Conditions
Pd/C (10%) 4-Methoxy-β-nitrostyrene4-Methoxy-β-phenethylamine hydrochloride--67-H₂ (50 psi), MeOH, 1N HCl, rt, overnight
RuNi Single-Atom Alloy (0.4%) 4-Nitrostyrene4-Aminostyrene>99>99>994293H₂ (1 MPa), Ethanol, 60 °C, 3 h[1][2][3]
Cu Nanoparticles on Carbon Dots 4-Nitrostyrene4-Aminostyrene100>99--Visible light, Aqueous solvent[4]
Rh/α-FeOOH 3-Nitrostyrene3-Vinylaniline10097--N₂H₄·H₂O, rt[5]
Au/NiAlOₓ 4-Nitrostyrene4-Aminostyrene98.796.4--H₂ (1 MPa), Ethanol, 60 °C, 2 h

Experimental Protocols: A Guide to Reproducibility

Detailed and reproducible experimental protocols are crucial for the validation and adoption of new catalytic systems. Below are the methodologies for the synthesis of the benchmarked catalysts and the general procedure for nitrostyrene reduction.

Catalyst Synthesis Protocols

1. Synthesis of RuNi Single-Atom Alloy Catalyst (Impregnation-Reduction Method)

A wet impregnation method is employed to synthesize the RuNi/Al₂O₃ single-atom alloy catalysts.[2]

  • Support Preparation: γ-Al₂O₃ is calcined at 400°C for 4 hours.

  • Impregnation: An aqueous solution of Ni(NO₃)₂·6H₂O and RuCl₃·xH₂O is added to the pre-treated γ-Al₂O₃ support. The mixture is then sonicated for 1 hour, followed by stirring for 12 hours at room temperature.

  • Drying and Calcination: The solvent is removed by rotary evaporation at 60°C. The resulting solid is dried at 120°C for 12 hours and then calcined at 500°C for 4 hours in air.

  • Reduction: The calcined powder is reduced in a 10% H₂/Ar flow at 500°C for 3 hours to obtain the final RuNi/Al₂O₃ catalyst.

2. In-situ Formation of Cu Nanoparticles on Carbon Dots

This method leverages photo-induced formation of the active catalytic species.[4]

  • Precursor Preparation: Carbon dots and a copper salt are dispersed in an aqueous solvent.

  • In-situ Reduction: Under visible light irradiation, the copper nanoparticles are formed in-situ on the surface of the carbon dots, creating the active catalyst.

3. Synthesis of Rh/α-FeOOH Catalyst

Goethite (α-FeOOH) nanoflowers are used as a support for Rhodium nanoparticles.[5]

  • Support Synthesis: Goethite nanoflowers are prepared via a hydrothermal method.

  • Rhodium Deposition: The goethite support is dispersed in a solution containing a rhodium precursor. The rhodium nanoparticles are then deposited onto the support through a chemical reduction process.

General Protocol for Nitrostyrene Reduction

The following is a general procedure for the catalytic reduction of nitrostyrene, which can be adapted for the specific catalysts and desired products.

  • Reaction Setup: A high-pressure autoclave or a flask equipped with a hydrogen balloon is charged with the nitrostyrene substrate, the catalyst, and the appropriate solvent (e.g., ethanol, methanol, water).[2][6]

  • Reaction Conditions: The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 1 atm to 1 MPa). The reaction mixture is stirred at a specific temperature (e.g., room temperature to 60°C) for a designated time.[2]

  • Monitoring and Work-up: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the catalyst is removed by filtration (e.g., through Celite). The solvent is then evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired amine.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the synthesis of a novel catalyst and the general workflow for nitrostyrene reduction.

Catalyst_Synthesis cluster_synthesis RuNi Single-Atom Alloy Synthesis Support_Preparation γ-Al₂O₃ Calcination Impregnation Impregnation with Ni & Ru Precursors Support_Preparation->Impregnation Drying_Calcination Drying and Calcination Impregnation->Drying_Calcination Reduction Reduction in H₂/Ar Drying_Calcination->Reduction Final_Catalyst RuNi/Al₂O₃ Catalyst Reduction->Final_Catalyst

Caption: Workflow for the synthesis of a RuNi single-atom alloy catalyst.

Nitrostyrene_Reduction cluster_reduction General Nitrostyrene Reduction Workflow Reaction_Setup Charge Reactor with Substrate, Catalyst, Solvent Reaction Pressurize with H₂ and Heat Reaction_Setup->Reaction Monitoring Monitor Reaction (TLC/GC) Reaction->Monitoring Workup Catalyst Filtration & Solvent Removal Monitoring->Workup Purification Purification of Product Workup->Purification Final_Product Pure Amine Product Purification->Final_Product

Caption: General experimental workflow for the catalytic reduction of nitrostyrene.

Conclusion

The development of new catalysts for nitrostyrene reduction is a vibrant area of research with significant potential to improve upon the traditional Pd/C catalyst. The RuNi single-atom alloy, in particular, demonstrates exceptional activity and selectivity for the formation of 4-aminostyrene, boasting a remarkable turnover frequency.[1][3] Copper nanoparticles on carbon dots offer a green and sustainable approach utilizing visible light, while Rh/α-FeOOH provides high conversion and good selectivity using a milder reducing agent.[4][5]

While Pd/C remains a reliable and widely used catalyst, these emerging systems present compelling alternatives with advantages in terms of performance, selectivity, and in some cases, cost and environmental impact. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the desired product, substrate scope, and process constraints. The data and protocols presented in this guide aim to equip researchers with the necessary information to make informed decisions and to explore these promising new frontiers in catalysis.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

The proper disposal of 1-(3-Nitrophenyl)-2-nitropropene, a nitrated organic compound, is crucial for maintaining laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle it with the highest degree of caution, assuming it possesses hazards similar to analogous compounds like 1-Phenyl-2-nitropropene (P2NP). These related compounds are recognized as harmful irritants.[1][2] Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that all appropriate personal protective equipment is worn to prevent skin and eye contact, and inhalation.[3][4]

Required Personal Protective Equipment:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors.[3][4]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Spill Containment and Clean-up:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

Disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Collection:

    • Collect all waste material, including any contaminated items (e.g., gloves, absorbent pads, weighing paper), in a clearly labeled, sealed, and compatible hazardous waste container.

    • The container label should include the full chemical name: "this compound," and appropriate hazard warnings (e.g., "Harmful," "Irritant").

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong oxidizing agents.[3][4]

  • Disposal Arrangement:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal.

    • Provide the EHS office or contractor with all available information about the compound.

Potential Chemical Neutralization (for consideration by qualified personnel only)

For laboratories equipped to handle chemical transformations of hazardous waste, the reduction of the nitroalkene functional group can be a viable strategy to decrease the compound's reactivity and potential hazard. This procedure should only be performed by trained chemists in a controlled laboratory setting.

The scientific literature describes methods for the reduction of nitrostyrenes to the corresponding amines or nitroalkanes using reducing agents.[1][5][6][7] A potential, though unverified for this specific compound, approach could involve reduction with sodium borohydride.

Illustrative Experimental Protocol for Reduction (Based on similar compounds):

  • In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent (e.g., ethanol or methanol).

  • Cool the solution in an ice bath.

  • Slowly and portion-wise, add a reducing agent such as sodium borohydride (NaBH4). The reaction is exothermic and may produce gas, so addition must be controlled.

  • Stir the reaction mixture at a low temperature until the reaction is complete (as monitored by an appropriate technique like TLC).

  • Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a weak acid (e.g., dilute acetic acid or ammonium chloride solution).

  • The resulting mixture should then be collected and disposed of as hazardous waste, though the primary hazard of the nitroalkene has been mitigated.

Diagram: Disposal Workflow for this compound

DisposalWorkflow Disposal Decision and Action Flow cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Collect in Labeled, Sealed Hazardous Waste Container B->C Proceed with disposal G Spill Occurs B->G If spill occurs D Store in Designated, Ventilated Area C->D E Contact EHS or Licensed Disposal Contractor D->E F Arrange for Pickup and Proper Disposal E->F H Evacuate and Ventilate G->H I Contain with Inert Absorbent H->I J Collect and Dispose as Hazardous Waste I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Nitrophenyl)-2-nitropropene
Reactant of Route 2
1-(3-Nitrophenyl)-2-nitropropene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.